Quinine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZGBIRSORQVNB-DSXUQNDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
549-47-3 | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:2), (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20203394 | |
| Record name | Quinine hydrobromide [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14358-44-2, 549-49-5 | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide, (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14358-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrobromide (1:1), (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine hydrobromide [NF] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine hydrobromide [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | QUININE HYDROBROMIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWF36Q4G6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Quinine Hydrobromide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to quinine hydrobromide. It further delves into its core mechanisms of action, offering detailed data and visualizations to support advanced research and drug development.
Chemical Identity and Structure
This compound is the hydrobromide salt of quinine, a natural alkaloid extracted from the bark of the Cinchona tree. Its chemical identity is well-established through various nomenclature systems.
The structure consists of a quinoline ring linked to a quinuclidine moiety, with key functional groups including a methoxy group, a vinyl group, and a secondary alcohol. The hydrobromide salt is formed by the protonation of the quinuclidine nitrogen.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide | [1] |
| CAS Number | 549-49-5 | [1] |
| Molecular Formula | C₂₀H₂₅BrN₂O₂ | [1] |
| Molecular Weight | 405.34 g/mol | [1] |
| InChI Key | HDZGBIRSORQVNB-DSXUQNDKSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. While specific experimental data for the hydrobromide salt is limited in the public domain, properties can be inferred from the parent compound and other salt forms.
Table 2: Physicochemical Properties of Quinine and its Salts
| Property | Value | Compound | Citation |
| Appearance | White or colorless crystalline solid/needles. | Quinine Base / Salts | [2][3] |
| Melting Point | 81-82 °C | This compound | [4] |
| 177 °C (with decomposition) | Quinine (Free Base) | [2] | |
| 115-116 °C (with decomposition) | Quinine Hydrochloride | [5] | |
| Solubility in Water | Data not available (Expected to be soluble) | This compound | [6] |
| ~0.5 g/L (0.05 g/100 mL) at 15 °C | Quinine (Free Base) | [2][7] | |
| 47.6 mg/mL (4.76 g/100 mL) at 25 °C | Quinine Hydrochloride | [8] | |
| pKa (of Quinine) | pKₐ₁: ~5.1 (quinoline nitrogen)pKₐ₂: ~8.5-9.7 (quinuclidine nitrogen) | Quinine (Free Base) | [2] |
| Taste | Very bitter | Quinine (Free Base) | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and quality control of this compound.
Table 3: Spectroscopic Data for Quinine and its Derivatives
| Technique | Key Observations | Citation |
| Mass Spectrometry (MS) | The electron ionization spectrum of the parent compound, quinine, shows a molecular ion peak (M+) corresponding to its molecular weight of 324.4 g/mol . | [9] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for O-H stretching (from the alcohol), aromatic C-H stretching, aliphatic C-H stretching, and C=C/C=N stretching from the quinoline and vinyl groups. | [10] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra for quinine are complex. Key ¹H signals include distinct aromatic protons on the quinoline ring, protons of the vinyl group, and a characteristic proton at the C9 position bearing the hydroxyl group. |
Experimental Protocols
Synthesis
The synthesis of this compound is typically achieved by reacting quinine free base with hydrobromic acid. The total synthesis of the parent quinine molecule is a complex, multi-step process. A generalized final step for salt formation is presented below.
Caption: General workflow for the synthesis of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification and purity assessment of quinine salts. The following protocol is a representative stability-indicating method.
Objective: To determine the concentration of quinine in a sample.
Instrumentation and Conditions:
-
System: HPLC with UV Detector.
-
Column: C18 reversed-phase, 4.6 x 250 mm.[11]
-
Mobile Phase: A degassed mixture of 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol (40:25:35 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25 °C.[11]
-
Injection Volume: 50 µL.[11]
-
Detection: UV at 330 nm.[11]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve quinine standard in methanol to create a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by quantitative dilution with methanol.[11]
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before analysis.[11]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the quinine peak by its retention time (approx. 7.7 min under these conditions) and calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standards.[11]
Analytical Method: Volumetric Titration
Acid-base titration can be used for the assay of quinine salts.
Objective: To determine the purity of a this compound sample.
Principle: Quinine is a diacidic base and can be titrated with a standardized strong acid. Non-aqueous titration is often preferred.
Reagents and Equipment:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Acetic anhydride.
-
Indicator: Malachite green solution.
-
Apparatus: Micro-buret, stirrer.
Procedure:
-
Accurately weigh approximately 150 mg of the this compound sample.
-
Dissolve the sample in 20 mL of acetic anhydride.
-
Add 5.5 mL of mercuric acetate solution (to remove the bromide ion) and 2 drops of malachite green indicator.
-
Titrate with 0.1 N perchloric acid from a micro-buret to a yellow endpoint.
-
Perform a blank determination and apply any necessary corrections.
-
Calculate the percentage purity based on the volume of titrant consumed.
Mechanism of Action
Quinine exerts its biological effects through multiple mechanisms, the most prominent being its antimalarial activity. More recent research has also elucidated its impact on cellular signaling pathways related to muscle development.
Antimalarial Action: Inhibition of Heme Detoxification
The primary antimalarial action of quinine occurs within the acidic food vacuole of the Plasmodium falciparum parasite. The parasite digests host hemoglobin, releasing large quantities of toxic free heme.[12][13] To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin, a process mediated by a heme polymerase enzyme.[12][13]
Quinine, being a weak base, concentrates in the acidic food vacuole.[12] It is thought to inhibit heme polymerase, preventing the formation of hemozoin.[12] This leads to the accumulation of toxic free heme, which damages parasite membranes and causes cell death.[12]
Caption: Antimalarial mechanism of Quinine via heme detoxification inhibition.
Disruption of AKT Signaling Pathway
Recent studies have shown that quinine can inhibit myogenic differentiation (the process of forming muscle tissue) by disrupting the AKT signaling pathway.[3] The AKT pathway is crucial for cell survival and proliferation. Quinine has been found to inhibit the phosphorylation of AKT, a key step in its activation.[2][7] This disruption leads to a decrease in the expression of genes and proteins associated with muscle development and can impair muscle regeneration.[3] This mechanism may be linked to potential side effects of quinine, such as sarcopenia.[3]
Caption: Quinine's inhibition of the AKT signaling pathway in myogenesis.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine Hydrochloride Dihydrate - Buchler GmbH [buchler-gmbh.com]
- 4. Quinine HBr I CAS#: 549-49-5 I antiarrhythmic agent I InvivoChem [invivochem.com]
- 5. quinine hydrochloride, 130-89-2 [thegoodscentscompany.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Quinine - Sciencemadness Wiki [sciencemadness.org]
- 8. Showing Compound Quinine hydrochloride (FDB002085) - FooDB [foodb.ca]
- 9. scispace.com [scispace.com]
- 10. (-)-Quinine hydrochloride dihydrate for synthesis 6119-47-7 [sigmaaldrich.com]
- 11. quinine hydrochloride dihydrate, 6119-47-7 [thegoodscentscompany.com]
- 12. This compound CAS#: 549-49-5 [m.chemicalbook.com]
- 13. fao.org [fao.org]
A Comprehensive Guide to the Synthesis and Structural Elucidation of Quinine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and structural characterization of quinine hydrobromide, a salt of the historically significant antimalarial alkaloid, quinine. The document outlines a standard laboratory-scale synthesis protocol and details the analytical techniques crucial for its structural verification. All quantitative data are presented in tabular format for clarity and comparative ease. Furthermore, workflows and logical processes are visualized using diagrams rendered in the DOT language.
Synthesis of this compound
The preparation of this compound is typically achieved through a straightforward acid-base neutralization reaction. The process involves the protonation of the basic quinuclidine nitrogen atom of the quinine free base by hydrobromic acid. The resulting salt exhibits increased aqueous solubility compared to the free base, a common strategy in drug formulation.
Reaction Scheme
The reaction involves treating quinine with hydrobromic acid (HBr) in a suitable solvent, leading to the formation of the hydrobromide salt, which can then be isolated via crystallization.
-
Starting Material: Quinine (free base)
-
Reagent: Hydrobromic Acid (HBr)
-
Product: this compound
-
Byproduct: None
Experimental Protocol: Synthesis from Quinine Free Base
This protocol details the conversion of quinine free base to its hydrobromide salt.
-
Dissolution: Dissolve 1.0 g of quinine free base in 20 mL of a suitable organic solvent, such as ethanol or methanol, with gentle warming if necessary.
-
Acidification: While stirring, slowly add a stoichiometric equivalent of 48% aqueous hydrobromic acid dropwise to the quinine solution. The amount of HBr should be calculated based on the molar mass of quinine (324.42 g/mol ).
-
Precipitation/Crystallization: The this compound salt may begin to precipitate upon addition of the acid. If not, the solution can be cooled in an ice bath to induce crystallization. For higher purity, the solvent can be partially evaporated under reduced pressure, followed by cooling.
-
Isolation: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials.
-
Drying: Dry the purified crystals under vacuum to yield this compound. The typical yield for this type of salt formation is generally high, often exceeding 90%.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation
The confirmation of the chemical structure of the synthesized this compound is accomplished through a combination of spectroscopic and analytical methods. Each technique provides specific information about the molecular framework, functional groups, and connectivity of atoms.
Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic analyses. The data for the quinine moiety is largely consistent with the free base, with notable shifts for nuclei near the protonated nitrogen.
Table 1: Nuclear Magnetic Resonance (NMR) Data (Data based on quinine in CDCl₃; chemical shifts (δ) in ppm. Protonation of the quinuclidine nitrogen in the hydrobromide salt typically causes downfield shifts for adjacent protons and carbons.)
| ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Chemical Shift (δ) | Assignment |
| 8.74 (d) | H-2' |
| 8.05 (d) | H-8' |
| 7.65 (d) | H-5' |
| 7.38 (dd) | H-7' |
| 7.32 (d) | H-3' |
| 5.85 (ddd) | H-10 |
| 5.55 (d) | H-9 |
| 5.05 (m) | H-11 (cis & trans) |
| 3.95 (s) | -OCH₃ |
| 3.20 - 2.60 (m) | H-2, H-6, H-8 |
| 1.90 - 1.45 (m) | H-3, H-4, H-5, H-7 |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3500 (broad) | O-H Stretch | Hydroxyl Group |
| 3070 | =C-H Stretch | Aromatic/Vinylic C-H |
| 2850 - 2960 | C-H Stretch | Aliphatic C-H |
| ~2500 - 3000 (broad) | N⁺-H Stretch | Ammonium Salt |
| 1620 | C=C Stretch | Aromatic Ring |
| 1590, 1508 | C=N Stretch | Quinoline Ring |
| 1245 | C-O-C Stretch | Aryl Ether |
| 1090 | C-O Stretch | Secondary Alcohol |
Table 3: Mass Spectrometry (MS) Data (Expected for Electrospray Ionization, ESI-MS)
| m/z (Mass-to-Charge Ratio) | Assignment | Notes |
| 325.19 | [M+H]⁺ | Protonated quinine molecular ion (M = C₂₀H₂₄N₂O₂) |
| 136.08 | [C₉H₁₀NO]⁺ | Meroquinene fragment, characteristic of the quinuclidine portion |
Crystallographic Data
Single-crystal X-ray diffraction provides definitive proof of structure by mapping the precise three-dimensional arrangement of atoms. While data for this compound itself is not widely published, analysis of similar salts like quinine hydrochloride dihydrate reveals key structural features.[1]
Table 4: Representative Crystallographic Data (for Quinine Hydrochloride Dihydrate)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.95 |
| b (Å) | 10.21 |
| c (Å) | 12.34 |
| α (°) | 85.20 |
| β (°) | 75.89 |
| γ (°) | 80.11 |
| Volume (ų) | 1073.5 |
| Z (molecules/unit cell) | 2 |
Structural Elucidation Workflow Diagram
Caption: Process for the structural elucidation of this compound.
References
An In-Depth Technical Guide to the Physical Properties of Quinine Hydrobromide Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of quinine hydrobromide powder, a critical aspect for its handling, formulation, and bioavailability. The information presented herein is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.
General Characteristics
This compound is the hydrobromide salt of quinine, an alkaloid originally derived from the bark of the Cinchona tree. It is utilized in the pharmaceutical industry for its antimalarial, antipyretic, and analgesic properties. As a powder, its physical characteristics are paramount for formulation development, ensuring dose uniformity, stability, and therapeutic efficacy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound powder is presented in the table below. These properties are fundamental to understanding the behavior of the powder during various pharmaceutical processing steps.
| Property | Value |
| Molecular Formula | C₂₀H₂₅BrN₂O₂ |
| Molecular Weight | 405.34 g/mol [1] |
| Appearance | White to yellowish crystalline powder |
| Melting Point | 81-82 °C |
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical determinant of its absorption and bioavailability. This compound exhibits the following solubility characteristics:
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Very soluble[2] |
While qualitative descriptors are available, precise quantitative solubility data (e.g., in g/100 mL) at standard temperatures are not consistently reported in publicly available literature. It is recommended that researchers determine the solubility experimentally for specific formulation requirements.
Experimental Protocols
The determination of the physical properties of this compound powder relies on standardized experimental procedures. Below are detailed methodologies for key analyses.
Melting Point Determination (Capillary Method)
The melting point of this compound powder can be determined using the capillary method, a widely accepted technique in pharmaceutical analysis.
Principle: This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.
Apparatus:
-
Melting point apparatus with a heating block and temperature probe
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound powder is completely dry. If necessary, gently grind the powder to a fine consistency using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.
-
Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.
-
Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. Set the initial temperature to approximately 10-15°C below the expected melting point. c. Heat at a rate of approximately 10°C per minute until the temperature is about 5°C below the expected melting point. d. Reduce the heating rate to 1-2°C per minute to allow for accurate observation. e. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The range between these two temperatures is the melting range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.
Apparatus:
-
Conical flasks with stoppers
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, ethanol) in a conical flask. The presence of undissolved solid is essential to ensure saturation. b. Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C). c. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: a. Allow the suspension to settle for a short period. b. Withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Analysis: a. Accurately dilute the filtered saturated solution with the solvent. b. Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. c. Calculate the original concentration in the saturated solution, which represents the solubility of the compound.
Structural and Thermal Analysis
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for determining the crystalline or amorphous nature of a powder and for identifying different polymorphic forms. The diffraction pattern is a unique fingerprint of the crystalline structure.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal events, such as melting, crystallization, and glass transitions, as a function of temperature. A DSC thermogram provides information on the melting point, heat of fusion, and the presence of polymorphs or solvates. For instance, a study on quinine hydrochloride, a related salt, utilized DSC to characterize its thermal behavior.
Experimental Workflow Visualization
The logical flow for the physical characterization of a pharmaceutical powder like this compound can be visualized to guide the experimental process.
This guide provides foundational information on the physical properties of this compound powder. For specific applications, it is imperative that researchers and drug development professionals conduct their own detailed experimental characterization.
References
The Antimalarial Mechanism of Quinine Hydrobromide: A Technical Guide
Introduction
For nearly four centuries, quinine, an alkaloid originally extracted from the bark of the Cinchona tree, has been a cornerstone in the global fight against malaria.[1][2] Its enduring relevance, particularly in cases of severe malaria and in regions with resistance to newer drugs, underscores the importance of a deep understanding of its mechanism of action.[1][3] This technical guide provides an in-depth exploration of the molecular and biochemical pathways through which quinine hydrobromide exerts its parasiticidal effects on Plasmodium falciparum, the most virulent species of the malaria parasite. While the precise mechanism has not been fully resolved, a primary mode of action has been widely accepted, supported by a substantial body of in vitro evidence.[4]
Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The most widely accepted hypothesis for quinine's antimalarial activity centers on its interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[4][5] During its intraerythrocytic stage, the malaria parasite resides within a digestive vacuole where it degrades vast quantities of host cell hemoglobin to acquire essential amino acids.[6][7] This process releases large amounts of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite and can cause oxidative damage to cellular components.[5]
To protect itself, the parasite has evolved a unique detoxification pathway that involves the polymerization of toxic heme into an inert, crystalline substance called hemozoin, also known as malaria pigment.[5][8] Quinine, being a weak base, is thought to accumulate in the acidic environment of the parasite's digestive vacuole.[6][9] It is here that it is believed to inhibit the formation of hemozoin.[8] This inhibition leads to an accumulation of toxic, free heme within the parasite, ultimately causing its death.[4][5] The exact molecular interaction is thought to involve quinine binding to heme, preventing its incorporation into the growing hemozoin crystal.[5] Some studies suggest that this quinine-heme complex may then cap the growing hemozoin polymer, preventing further sequestration of heme.[7]
Other Postulated Mechanisms of Action
While hemozoin inhibition is the most prominent theory, in vitro studies suggest that quinine may also exert its antimalarial effects through other pathways, although these are less well-characterized:
-
Inhibition of Nucleic Acid and Protein Synthesis: Some studies indicate that quinine can interfere with the parasite's ability to synthesize nucleic acids and proteins, which are essential for its growth and replication.[4][5]
-
Inhibition of Glycolysis: Quinine has been observed to inhibit glycolysis in P. falciparum.[4]
-
Targeting Purine Nucleoside Phosphorylase: There is some evidence to suggest that quinine may target the malaria purine nucleoside phosphorylase enzyme.[4]
Quantitative Data on Quinine's Antimalarial Activity
The in vitro efficacy of quinine against P. falciparum is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%. These values can vary depending on the parasite strain (sensitive or resistant) and the specific assay used.
| Parameter | Value | Parasite Strain(s) | Reference(s) |
| IC50 | 107.20 nM (Geometric Mean) | Ghanaian Isolates | [10] |
| IC50 | 74.84 ng/ml | W2 (Low Sensitivity) | [11] |
| IC50 | 27.53 ng/ml | D6 (Sensitive) | [11] |
| IC50 | 829 nmol/L | Quinine-Resistant Isolate | [12] |
| Minimum Parasiticidal Concentration (in plasma) | 3.4 µg/ml | Uncomplicated Falciparum Malaria (Thailand) | [13] |
| Minimum Inhibitory Concentration (MIC) | 0.7 µg/ml | Uncomplicated Falciparum Malaria (Thailand) | [13] |
Experimental Protocols
The elucidation of quinine's mechanism of action relies on a variety of in vitro and in vivo experimental protocols. Below are summaries of two key methodologies.
In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I-based)
This high-throughput method is widely used to determine the IC50 values of antimalarial compounds.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes under a specific gas mixture (5% CO2, 5% O2, 90% N2) in RPMI 1640 medium supplemented with human serum or Albumax.[14]
-
Drug Dilution: A serial dilution of this compound is prepared and added to a 96-well plate.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for a full life cycle (typically 48-72 hours).
-
Lysis and Staining: The red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to nucleic acids, is added.
-
Quantification: The fluorescence intensity, which is proportional to the number of parasites, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are used to generate a dose-response curve, from which the IC50 value is calculated.
Hemozoin (β-Hematin) Inhibition Assay
This cell-free assay directly assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
-
Reaction Mixture: A solution of hemin (the precursor to heme) is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Drug Addition: Different concentrations of quinine are added to the hemin solution.
-
Initiation of Polymerization: The reaction is initiated by the addition of an acetate buffer to lower the pH, which promotes the spontaneous formation of β-hematin.
-
Incubation: The mixture is incubated, often with shaking, to allow for crystal growth.
-
Quantification of Inhibition: After incubation, the amount of aggregated β-hematin is quantified. This can be done by various methods, including centrifugation followed by measurement of the remaining soluble heme in the supernatant, or by washing the β-hematin pellet and then depolymerizing it for spectrophotometric quantification.[15]
-
Data Analysis: The results are used to determine the concentration of quinine required to inhibit β-hematin formation by 50%.
Mechanisms of Resistance
The emergence of quinine-resistant P. falciparum strains poses a significant challenge to malaria control.[12] Resistance is often associated with a reduced accumulation of the drug within the parasite's digestive vacuole.[6] This can be mediated by mutations in transporter proteins located on the vacuolar membrane, such as the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1).[12][16] These mutations are thought to enhance the efflux of quinine from its site of action.
Conclusion
The primary antimalarial mechanism of this compound is the inhibition of hemozoin biocrystallization within the digestive vacuole of Plasmodium falciparum. By disrupting this critical detoxification pathway, quinine leads to the accumulation of toxic free heme, resulting in oxidative stress and parasite death. While other potential mechanisms may contribute to its overall efficacy, the inhibition of heme polymerization remains the most well-supported and central aspect of its mode of action. A thorough understanding of this mechanism, coupled with continued surveillance of resistance markers, is essential for the ongoing strategic use of this historic and vital antimalarial agent.
References
- 1. prisminltd.com [prisminltd.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 6. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Quinine-Resistant Malaria in Traveler Returning from Senegal, 2007 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinine Pharmacokinetic-Pharmacodynamic Relationships in Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria | Annual Reviews [annualreviews.org]
The intricate Machinery of Nature: An In-depth Technical Guide to the Biosynthesis of Cinchona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Cinchona alkaloids, with a primary focus on the pharmacologically significant compound, quinine. This document delves into the enzymatic reactions, precursor molecules, and regulatory mechanisms that govern the production of these complex natural products in Cinchona species. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.
Introduction: The Legacy of the "Fever Tree"
The bark of the Cinchona tree, colloquially known as the "fever tree," has been a cornerstone in the history of medicine for centuries. Its potent anti-malarial properties are attributed to a class of bitter-tasting compounds known as quinoline alkaloids, the most famous of which is quinine. While synthetic antimalarials have been developed, the emergence of drug-resistant malaria parasites has renewed interest in the natural source and biosynthesis of these vital compounds. Understanding the intricate biochemical pathways that lead to the formation of quinine and its related alkaloids is paramount for developing sustainable production methods, including metabolic engineering approaches in microbial or plant-based systems.
The Biosynthetic Pathway: A Two-Part Harmony
The biosynthesis of Cinchona alkaloids is a complex process that can be broadly divided into two major parts: the formation of the universal precursor strictosidine from primary metabolism, and the subsequent intricate series of reactions that convert strictosidine into the characteristic quinoline alkaloids.
The Road to Strictosidine: The Terpenoid Indole Alkaloid (TIA) Superhighway
The journey begins with precursors from two distinct metabolic routes: the shikimate pathway, which provides the indole component, and the terpenoid pathway, which supplies the monoterpene unit.
-
The Indole Moiety: The amino acid L-tryptophan, derived from the shikimate pathway, is the starting point for the indole portion of the alkaloids. A key enzyme, tryptophan decarboxylase (TDC) , catalyzes the decarboxylation of tryptophan to produce tryptamine. Recent research has revealed a crucial modification at this early stage for the biosynthesis of methoxylated alkaloids like quinine. It is now understood that tryptamine can be hydroxylated and subsequently methylated to form 5-methoxytryptamine, which then enters the downstream pathway, leading to the formation of methoxylated Cinchona alkaloids. This finding revises the previous hypothesis that methoxylation occurs at a much later stage.
-
The Monoterpene Moiety: The iridoid monoterpene component, secologanin, is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. A critical initial step in this pathway is the conversion of geranyl diphosphate (GPP) to geraniol, a reaction catalyzed by geraniol synthase (GES) . A series of subsequent enzymatic steps, including oxidation and cyclization, transform geraniol into the complex iridoid secologanin.
-
The Crucial Condensation: The convergence of these two pathways is marked by a pivotal Pictet-Spengler reaction catalyzed by strictosidine synthase (STR) . This enzyme facilitates the stereospecific condensation of tryptamine (or 5-methoxytryptamine) and secologanin to form strictosidine (or 10-methoxystrictosidine). Strictosidine is the universal precursor for all monoterpenoid indole alkaloids, including the Cinchona alkaloids.
Figure 1: Biosynthesis of the universal precursor strictosidine and its methoxylated analog.
From Strictosidine to Quinine: The Cinchona-Specific Pathway
The conversion of strictosidine to the quinoline alkaloids is a less universally understood and more species-specific series of reactions. The proposed pathway involves a complex rearrangement of the strictosidine skeleton.
-
Deglycosylation and Early Rearrangements: The glucose moiety of strictosidine is cleaved by strictosidine β-D-glucosidase (SGD) , leading to a highly reactive aglycone. This intermediate undergoes a series of rearrangements, eventually leading to the formation of an aldehyde intermediate, corynantheal.
-
Formation of the Quinoline Nucleus: The transformation of the indole ring of corynantheal into the quinoline ring system characteristic of Cinchona alkaloids is a complex and not fully elucidated process. It is hypothesized to involve oxidative cleavage of the indole ring, followed by recyclization to form the quinoline scaffold.
-
Late-Stage Modifications: Following the formation of the basic quinoline structure, a series of tailoring reactions occur to produce the final array of Cinchona alkaloids. These modifications include hydroxylations, reductions, and, in the case of non-methoxylated precursors, potentially late-stage methoxylation, although early-stage methoxylation is now considered the primary route for quinine biosynthesis. The final step in quinine formation is believed to be a reduction of a ketone intermediate.
Figure 2: Proposed late stages of Cinchona alkaloid biosynthesis.
Quantitative Data
The following tables summarize the available quantitative data related to the biosynthesis of Cinchona alkaloids. It is important to note that specific enzyme kinetic data for Cinchona species is limited in the public domain. Therefore, data from closely related species are provided for reference.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax / kcat | Reference |
| Tryptophan Decarboxylase (TDC) | Ophiorrhiza pumila | L-Tryptophan | 1080 | 0.78 s-1 (kcat) | [1] |
| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 2300 | Not Reported | |
| Secologanin | 3400 | Not Reported | |||
| Geraniol Synthase (GES) | Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | Not Reported |
Table 2: Metabolite Concentrations in Cinchona officinalis Hairy Root Cultures
| Metabolite | Concentration (µg/g Dry Weight) | Reference |
| Tryptamine | 1200 | |
| Strictosidine | 1950 | |
| Quinine | 500 | |
| Quinidine | 1000 |
Table 3: Alkaloid Content in Cinchona Bark
| Alkaloid | Concentration (% of Dry Weight) | Reference |
| Quinine | 1.59 - 1.89 | |
| Cinchonine | 1.87 - 2.30 | |
| Cinchonidine | 0.90 - 1.26 | |
| Total Alkaloids | 4.75 - 5.20 |
Experimental Protocols
This section provides generalized methodologies for key experiments in the study of Cinchona alkaloid biosynthesis. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Tryptophan Decarboxylase (TDC) Enzyme Assay
This protocol is based on the quantification of tryptamine produced from the enzymatic reaction.
Materials:
-
Crude protein extract from Cinchona tissue or heterologously expressed TDC
-
L-Tryptophan solution
-
Pyridoxal-5'-phosphate (PLP) solution (cofactor)
-
Phosphate buffer (pH 7.5-8.0)
-
Trichloroacetic acid (TCA) or other quenching agent
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a fluorescence or UV detector
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, PLP, and the protein extract.
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the L-tryptophan solution.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA to precipitate the protein.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for tryptamine content using HPLC.
-
Quantify the tryptamine produced by comparing the peak area to a standard curve of known tryptamine concentrations.
Strictosidine Synthase (STR) Enzyme Assay
This assay measures the formation of strictosidine from tryptamine and secologanin.
Materials:
-
Crude protein extract or purified STR
-
Tryptamine solution
-
Secologanin solution
-
Phosphate buffer (pH 6.5-7.0)
-
Quenching agent (e.g., perchloric acid)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Combine the protein extract, tryptamine, and secologanin in the phosphate buffer.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time.
-
Terminate the reaction by adding the quenching agent.
-
Centrifuge the sample to remove any precipitate.
-
Analyze the supernatant for strictosidine content by HPLC.
-
Quantify the strictosidine produced by comparing its peak area to a standard curve.
Quantification of Quinine in Plant Material by HPLC
This protocol outlines the extraction and quantification of quinine from Cinchona bark or other tissues.
Materials:
-
Dried and powdered Cinchona plant material
-
Extraction solvent (e.g., methanol or ethanol with a small percentage of ammonia or other base)
-
Ultrasonic bath or soxhlet extractor
-
HPLC system with a C18 column and a fluorescence or UV detector
-
Quinine standard solution
Procedure:
-
Extract the powdered plant material with the chosen solvent using sonication or soxhlet extraction.
-
Filter the extract to remove solid plant debris.
-
Evaporate the solvent from the filtrate to concentrate the alkaloids.
-
Redissolve the dried extract in a known volume of the HPLC mobile phase.
-
Inject a known volume of the sample onto the HPLC system.
-
Identify the quinine peak based on its retention time compared to the quinine standard.
-
Quantify the amount of quinine in the sample by comparing the peak area to a calibration curve generated with known concentrations of the quinine standard.
Figure 3: Generalized workflow for an enzyme assay.
Regulatory Mechanisms: Orchestrating the Biosynthesis
The production of Cinchona alkaloids is a tightly regulated process, influenced by developmental cues and environmental stresses. While the specific regulatory network in Cinchona is still under investigation, parallels can be drawn from the well-studied regulation of terpenoid indole alkaloid biosynthesis in other plants, such as Catharanthus roseus.
Jasmonate Signaling: The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules that mediate plant defense responses, often leading to the increased production of secondary metabolites. Elicitation of Cinchona cell cultures with methyl jasmonate (MeJA) has been shown to enhance alkaloid accumulation. The jasmonate signaling pathway is thought to involve a cascade of protein interactions that ultimately leads to the activation of transcription factors.
Transcription Factors: These DNA-binding proteins play a crucial role in regulating the expression of biosynthetic genes. In other alkaloid-producing plants, several families of transcription factors, including AP2/ERF, bHLH, and MYB, have been identified as key regulators. These transcription factors can act as activators or repressors of gene expression, often in a coordinated manner, to control the metabolic flux through the biosynthetic pathway. It is highly probable that homologous transcription factors are involved in the regulation of Cinchona alkaloid biosynthesis.
Figure 4: A putative jasmonate signaling pathway regulating Cinchona alkaloid biosynthesis.
Future Perspectives
While significant progress has been made in elucidating the biosynthesis of Cinchona alkaloids, several key areas require further investigation. The complete characterization of all enzymes in the pathway, particularly those involved in the complex rearrangements of the strictosidine skeleton and the final tailoring steps, remains a major goal. A deeper understanding of the regulatory network, including the identification of specific transcription factors and their target genes in Cinchona, will be crucial for successful metabolic engineering strategies. The heterologous expression of the entire quinine biosynthetic pathway in a microbial host is a long-term objective that could provide a sustainable and scalable source of this vital medicine. This in-depth knowledge of the biosynthetic machinery will undoubtedly pave the way for innovative approaches to the production and diversification of Cinchona alkaloids for pharmaceutical and other applications.
References
The Intricate Stereochemistry of Quinine: A Technical Guide for Researchers
An in-depth exploration of the chiral landscape of the quinine molecule, detailing its stereoisomers, analytical determination of its stereochemistry, and the profound impact of its three-dimensional architecture on its biological activity.
This technical guide provides a comprehensive overview of the stereochemistry and chirality of quinine, a molecule of significant historical and medicinal importance. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural nuances that define quinine's potent antimalarial properties and its relationship with its diastereomers.
The Chiral Core of Quinine: Four Stereocenters of Significance
Quinine, a member of the cinchona alkaloid family, possesses a complex molecular architecture characterized by four stereogenic centers. These chiral carbons, located at positions C3, C4, C8, and C9, give rise to a total of 16 possible stereoisomers (2^4). The naturally occurring and biologically active form, (-)-quinine, has the absolute configuration of (3R, 4S, 8S, 9R).[1]
The spatial arrangement of the substituents around these four chiral centers is critical to the molecule's biological function. Even minor alterations in the stereochemistry can lead to dramatic changes in pharmacological activity, highlighting the importance of stereochemical purity in drug development.
The Diastereomeric Landscape: Quinine and Its Counterparts
Among the 16 possible stereoisomers, the most well-known diastereomer of quinine is quinidine. Quinidine shares the same molecular formula and connectivity as quinine but differs in the spatial arrangement at two of its four chiral centers, specifically at C8 and C9. The absolute configuration of quinidine is (3R, 4S, 8R, 9S). This seemingly subtle difference in stereochemistry results in distinct pharmacological profiles, with quinine being a potent antimalarial agent and quinidine primarily used as an antiarrhythmic drug.[2]
Two other important diastereomers are the C9 epimers: epiquinine and epiquinidine. These compounds differ from quinine and quinidine, respectively, only in the configuration at the C9 position.
Quantitative Stereochemical Data
The distinct three-dimensional structures of quinine and its key diastereomers lead to different interactions with plane-polarized light, a property quantified by specific rotation. The following table summarizes the specific rotation values for these compounds, providing a key metric for their identification and characterization.
| Compound | Absolute Configuration | Specific Rotation ([α]_D) |
| (-)-Quinine | (3R, 4S, 8S, 9R) | -165° |
| (+)-Quinidine | (3R, 4S, 8R, 9S) | +230° to +258° (solvent dependent) |
| (+)-Epiquinine | (3R, 4S, 8S, 9S) | +45.6° (in ethanol) |
| (+)-Epiquinidine | (3R, 4S, 8R, 9R) | +114° (in ethanol) |
Experimental Protocols for Stereochemical Determination
The precise determination of the stereochemistry of quinine and its isomers is paramount for quality control and research purposes. The following sections outline the detailed methodologies for key analytical techniques used in the stereochemical analysis of cinchona alkaloids.
Polarimetry
Polarimetry is a fundamental technique for distinguishing between enantiomers and diastereomers based on their ability to rotate plane-polarized light.
Objective: To measure the specific rotation of a sample of a cinchona alkaloid.
Materials and Equipment:
-
Polarimeter (Sodium D-line, 589 nm)
-
Volumetric flasks (10 mL)
-
Analytical balance
-
Sample cells (1 dm path length)
-
Solvent (e.g., ethanol, chloroform, or 0.1 M H2SO4)
-
Cinchona alkaloid sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the cinchona alkaloid sample and dissolve it in the chosen solvent in a 10 mL volumetric flask. Ensure the sample is completely dissolved.
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent-filled cell to set the zero point.
-
Measurement: Rinse the sample cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present. Place the sample cell in the polarimeter.
-
Data Acquisition: Record the observed rotation (α) at a constant temperature (typically 20°C or 25°C). Repeat the measurement at least three times and calculate the average.
-
Calculation of Specific Rotation: Calculate the specific rotation using the following formula: [α]_D^T = α / (c × l) where:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the chiral centers in quinine and its diastereomers by analyzing the chemical shifts and coupling constants of specific protons.
Objective: To acquire and analyze the ¹H NMR spectrum of a quinine sample to confirm its stereochemical identity.
Materials and Equipment:
-
NMR spectrometer (e.g., 80 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Quinine sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 130 mg of the quinine sample in 1 mL of the chosen deuterated solvent (e.g., DMSO-d6) to achieve a concentration of around 400 mM.[6]
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Data Acquisition (1D ¹H NMR):
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters for an 80 MHz instrument:
-
Number of scans: 8
-
Acquisition time: ~3.2 seconds
-
Repetition time: 10 seconds[7]
-
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis:
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns. Key diagnostic signals for quinine include the methoxy singlet and the distinct aromatic and vinyl proton signals.
-
For more detailed structural elucidation and unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7][8][9]
-
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry of a crystalline compound by mapping the three-dimensional arrangement of atoms in the crystal lattice.
Objective: To determine the absolute configuration of a quinine sample by single-crystal X-ray diffraction.
Materials and Equipment:
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation)
-
Goniometer head
-
Microscope
-
Cryo-cooling system
-
Crystallization solvents
-
Quinine sample
Procedure:
-
Crystallization: Grow single crystals of the quinine sample suitable for X-ray diffraction. This is a critical and often challenging step. A common method is slow evaporation of a saturated solution of a quinine salt (e.g., quinine hydrochloride) from a suitable solvent or solvent mixture.[8][10]
-
Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head using a suitable adhesive or cryo-protectant oil.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a preliminary set of diffraction frames to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[10][11]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.[1][12]
-
-
Determination of Absolute Configuration: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the absolute stereochemistry.
Visualizing Key Pathways in Quinine Chemistry
To better understand the logical relationships in the synthesis and natural production of quinine, the following diagrams, generated using the DOT language, illustrate key workflows.
Gilbert Stork's Stereoselective Total Synthesis of (-)-Quinine (2001)
This workflow outlines the key stages in Gilbert Stork's landmark first entirely stereoselective total synthesis of (-)-quinine, a significant achievement in organic chemistry.
Figure 1: Key stages in Stork's stereoselective total synthesis of (-)-quinine.
Biosynthesis of Quinine
This diagram illustrates the biosynthetic pathway of quinine, starting from the central intermediate strictosidine and highlighting the key enzymatic transformations that lead to the formation of the quinine scaffold.
Figure 2: Simplified biosynthetic pathway of quinine and quinidine.
Conclusion
The stereochemistry of the quinine molecule is a fascinating and critical aspect of its identity and function. The precise three-dimensional arrangement of its atoms, dictated by its four chiral centers, is not merely a structural curiosity but the very foundation of its potent biological activity. For researchers and professionals in the field of drug development, a thorough understanding of quinine's stereochemical landscape, coupled with robust analytical methods for its determination, is essential for the continued exploration of its therapeutic potential and the development of new, stereochemically pure pharmaceuticals. This guide provides a foundational framework for these endeavors, summarizing key data and methodologies to aid in future research and development.
References
- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 2. Stereoselective inhibition by the diastereomers quinidine and quinine of uptake of cardiac glycosides into isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optical rotation - Wikipedia [en.wikipedia.org]
- 4. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Quinine Hydrobromide as a Potassium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the action of quinine hydrobromide as a blocker of various potassium (K+) channels. This document details the mechanism of action, summarizes quantitative data on its inhibitory effects, provides detailed experimental protocols for studying these effects, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to Quinine as a Potassium Channel Blocker
Quinine, a natural alkaloid originally isolated from the bark of the cinchona tree, is well-known for its antimalarial properties. Beyond this primary application, quinine and its derivatives have been extensively studied for their effects on various ion channels. Of particular interest to researchers is its ability to block a diverse range of potassium channels, which play crucial roles in regulating cellular excitability, neurotransmission, cardiac action potential duration, and other physiological processes. Understanding the specific interactions between quinine and different K+ channel subtypes is essential for elucidating fundamental physiological mechanisms and for the development of novel therapeutic agents. This guide serves as a technical resource for professionals investigating the multifaceted pharmacological profile of quinine as a potassium channel blocker.
Quantitative Data: Inhibitory Profile of Quinine on Potassium Channels
The following tables summarize the quantitative data on the inhibitory effects of quinine on various potassium channel subtypes. The data is compiled from multiple electrophysiological and pharmacological studies.
Table 1: Quinine IC50 Values for Voltage-Gated Potassium (Kv) Channels
| Channel Subtype | Species/Cell Line | Experimental Condition | IC50 (µM) | Voltage Dependence | Reference(s) |
| Kv1.3 | Human (Jurkat cells) | Whole-cell patch clamp | ~22 | Not specified | [1] |
| General Outward K+ Currents | Rat (Taste cells) | Whole-cell patch clamp | 5.1 | Yes | [2] |
| I(A) (A-type current) | Bullfrog (Sympathetic neurons) | Whole-cell voltage clamp | ~22 | Not specified | |
| I(K) (Delayed rectifier) | Bullfrog (Sympathetic neurons) | Whole-cell voltage clamp | ~115 | Not specified | |
| I(M) (M-type current) | Bullfrog (Sympathetic neurons) | Whole-cell voltage clamp | ~445 | Not specified |
Table 2: Quinine IC50 Values for Calcium-Activated Potassium (KCa) Channels
| Channel Subtype | Species/Cell Line | Experimental Condition | IC50 (µM) | Notes | Reference(s) |
| Small Conductance (SK) | Not specified | Not specified | Blocked | General statement | [3] |
| mSlo3 (KCa 5.1) | Not specified | Voltage pulses to +100 mV | 169 | --- | [4] |
Table 3: Quinine IC50 Values for Inwardly-Rectifying Potassium (Kir) and Two-Pore Domain (K2P) Channels
| Channel Subtype | Species/Cell Line | Experimental Condition | IC50 (µM) | Voltage Dependence | Reference(s) |
| Kinst (TRESK-like) | Human (Jurkat cells) | Whole-cell patch clamp | ~17 (@ 0 mV) | Yes, higher potency at depolarizing potentials | [1] |
| K2P Channels | Rat (Hippocampal slices) | Not specified | Effective at 200-500 µM | Not specified | [5] |
Table 4: Quinine IC50 Values for hERG (Kv11.1) Channels
| Species/Cell Line | Experimental Condition | IC50 (µM) | Notes | Reference(s) |
| Xenopus oocytes | Not specified | 44.0 ± 0.6 | Quinine is ~14-fold less potent than its diastereomer, quinidine. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of quinine on potassium channels.
Electrophysiological Recording of Potassium Channel Activity
Objective: To measure the effect of this compound on the activity of a specific potassium channel subtype expressed in a cellular system (e.g., Xenopus oocytes or mammalian cell lines like HEK293 or CHO).
Methodology: Whole-Cell Patch Clamp
-
Cell Preparation:
-
Culture mammalian cells expressing the potassium channel of interest to 60-80% confluency. For Xenopus oocytes, inject cRNA of the channel and incubate for 2-7 days.
-
On the day of recording, gently detach mammalian cells using a non-enzymatic cell dissociation solution and re-plate them onto glass coverslips at a low density. Allow cells to adhere for at least 30 minutes before use. For oocytes, place an oocyte in the recording chamber.
-
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 100 mM stock solution in DMSO. Dilute to the desired final concentrations in the external solution on the day of the experiment.
-
-
Electrode Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Recording Procedure:
-
Place a coverslip with cells (or an oocyte) in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the recording pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit the potassium currents of interest (e.g., a series of depolarizing steps from -80 mV to +60 mV).
-
Record baseline currents in the absence of quinine.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents again.
-
To determine the IC50, apply a range of quinine concentrations and measure the percentage of current inhibition at each concentration.
-
High-Throughput Screening for Potassium Channel Blockers
Objective: To screen a compound library or test various concentrations of this compound for its ability to block potassium channels in a high-throughput format.
Methodology: Thallium Flux Assay
-
Cell Preparation:
-
Plate cells expressing the potassium channel of interest in a 96- or 384-well black-walled, clear-bottom microplate.
-
Culture the cells to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 60-90 minutes) to allow the cells to take up the dye.
-
-
Compound Addition:
-
Prepare a plate with various concentrations of this compound.
-
After dye loading, wash the cells with an assay buffer.
-
Add the quinine solutions to the appropriate wells and incubate for a period (e.g., 10-30 minutes).
-
-
Thallium Flux and Fluorescence Reading:
-
Prepare a stimulus buffer containing thallium and a potassium channel activator (if necessary to induce channel opening).
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the thallium-containing stimulus buffer to the wells.
-
Immediately begin kinetic fluorescence readings. The influx of thallium through open potassium channels will cause an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Compare the rates in the presence of quinine to the control wells (no drug) to determine the percentage of inhibition.
-
Plot the percent inhibition against the quinine concentration to determine the IC50.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by quinine's blockade of potassium channels and a generalized experimental workflow for its characterization.
Signaling Pathways
Caption: Blockade of Ca2+-activated K+ channels by quinine prevents K+ efflux, leading to prolonged depolarization and increased neuronal excitability.
Caption: Quinine can inhibit the opening of mitoKATP channels, potentially interfering with cardioprotective signaling pathways initiated by ischemic preconditioning.
Caption: Blockade of hERG channels by quinine can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of arrhythmia.
Experimental Workflows
Caption: A generalized workflow for the identification and characterization of quinine's effects on potassium channels, from initial screening to detailed mechanistic studies.
Conclusion
This compound exhibits a broad-spectrum blocking activity against various types of potassium channels. Its effects are concentration-dependent and can be influenced by factors such as membrane voltage and the specific conformational state of the channel. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate pharmacology of quinine and to leverage its properties for the study of potassium channel function and the development of new therapeutic strategies. The provided diagrams offer a visual framework for understanding the molecular and cellular consequences of quinine's interaction with these critical ion channels.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophysiological actions of quinine on voltage-dependent currents in dissociated rat taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine, Potassium channel blocker (CAS 130-95-0) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Two-pore-domain potassium channels contribute to neuronal potassium release and glial potassium buffering in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the quinoline and quinuclidine rings in quinine
An In-depth Technical Guide to the Quinoline and Quinuclidine Rings in Quinine
Introduction
Quinine, a primary alkaloid extracted from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1][2] Its complex molecular architecture is distinguished by two core heterocyclic systems: an aromatic quinoline ring and a bicyclic quinuclidine ring.[3] These two moieties, linked by a hydroxymethylene bridge, are fundamental to its physicochemical properties and biological activity.[3][4] This technical guide provides a detailed examination of the quinoline and quinuclidine rings, focusing on their structure, biosynthesis, mechanism of antimalarial action, and the experimental protocols used for their study. The content is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this critical natural product.
Chemical Structure and Physicochemical Properties
The chemical structure of quinine, C₂₀H₂₄N₂O₂, is comprised of a methoxy-substituted quinoline ring linked at its C4 position to the C9 position of a quinuclidine skeleton via a hydroxylated methylene bridge.[1][4] The molecule is optically active, possessing five stereogenic centers, which makes its stereoselective synthesis a significant chemical challenge.[4][5]
-
The Quinoline Ring : This is an aromatic heterocyclic system formed by the fusion of a benzene ring and a pyridine ring.[6][7] In quinine, it is specifically a 6-methoxyquinoline.[1] The aromatic nature of this ring system is crucial for its interaction with biological targets.
-
The Quinuclidine Ring : This is a bicyclic amine, specifically 1-azabicyclo[2.2.2]octane, which contains a vinyl group substituent.[4][8] Its rigid, cage-like structure and basic nitrogen atom are key to quinine's accumulation in the acidic food vacuole of the malaria parasite.[8][9]
The structural arrangement of these rings dictates the molecule's overall properties.
Caption: Logical relationship between the core rings of Quinine.
Quantitative Physicochemical Data
The key physicochemical properties of quinine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [10][11] |
| Molar Mass | 324.424 g·mol⁻¹ | [10][11] |
| Melting Point | 177 °C (351 °F) | [10][12] |
| pKₐ (conjugate acid) | 8.5 (quinoline N), 4.1 (quinuclidine N) | [8] |
| Solubility (Water) | ~500 mg/L at 15 °C | [1] |
| Solubility (Other) | Soluble in ethanol, chloroform, ether. | [1][13] |
| Hydrogen Bond Acceptors | 3 | [14] |
| Hydrogen Bond Donors | 1 | [14] |
| Rotatable Bonds | 4 | [14] |
Spectral Properties
Quinine is highly fluorescent, a property that is often exploited in its quantitative analysis.[10] Its fluorescence is particularly strong in dilute sulfuric acid.[1][10]
| Spectral Property | Wavelength/Value | Conditions | Source(s) |
| UV Absorption (λₘₐₓ) | ~250 nm and ~350 nm | In 0.05 M H₂SO₄ | [15][16] |
| Fluorescence Emission (λₘₐₓ) | ~450-460 nm | In 0.1 M H₂SO₄ | [10][15][17] |
| Molar Extinction Coefficient | 5,700 cm⁻¹/M | at 347.5 nm | |
| Fluorescence Quantum Yield | ~0.55-0.58 | In 0.1-0.5 M H₂SO₄ | [10] |
Biosynthesis of the Quinoline and Quinuclidine Moieties
The complex structure of quinine is assembled in Cinchona plants through a sophisticated biosynthetic pathway. The entire molecular scaffold is derived from the central intermediate in monoterpene indole alkaloid (MIA) biosynthesis, strictosidine.[18][19] This intermediate is formed from the condensation of tryptamine and secologanin.
The enzymatic basis for the complete quinine biosynthesis is still an area of active research, but key steps have been elucidated.[18][20] After the initial formation of strictosidine, a series of enzymatic transformations, including reduction and esterase-triggered decarboxylation, leads to early intermediates.[18][19][20] The indole core of an intermediate like cinchonaminal is then rearranged to form the quinoline ring structure found in cinchoninone.[10][18] The final steps to produce quinine involve hydroxylation of the quinoline ring, O-methylation to add the characteristic methoxy group, and an NADPH-dependent keto-reduction.[18][20][21]
Caption: Simplified biosynthetic pathway leading to Quinine.
Role in Antimalarial Activity: Mechanism of Action
While the precise mechanism of action for quinine has not been fully resolved, the most widely accepted hypothesis centers on its interference with the malaria parasite's detoxification of heme.[9][10] This mechanism is shared with other quinoline antimalarials like chloroquine.[10][22]
The Heme Detoxification Pathway: Inside human red blood cells, the Plasmodium falciparum parasite digests hemoglobin, releasing large quantities of toxic free heme.[23] To protect itself, the parasite biocrystallizes the heme into an inert, insoluble polymer called hemozoin (also known as malaria pigment).[9][23]
Inhibition by Quinine:
-
Accumulation: As a weak base, quinine is concentrated in the acidic (pH ~5) food vacuole of the parasite, the site of hemoglobin digestion and hemozoin formation.[9][22] The basic quinuclidine nitrogen is crucial for this accumulation.
-
Inhibition of Hemozoin Polymerase: Quinine is thought to inhibit the enzyme heme polymerase, preventing the conversion of toxic heme into hemozoin.[9]
-
Heme Complexation: The planar aromatic quinoline ring can form a complex with heme, preventing it from being incorporated into the hemozoin crystal.
-
Cytotoxicity: The resulting buildup of free, cytotoxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[10][23]
Other proposed mechanisms include the inhibition of the parasite's nucleic acid and protein synthesis, as well as glycolysis.[10][24]
Caption: Quinine's proposed mechanism of antimalarial action.
Experimental Protocols
A variety of experimental methods are used to extract, analyze, and characterize quinine. Below are outlines for a common extraction procedure and a widely used analytical technique.
Protocol: Extraction of Quinine from Cinchona Bark
This protocol provides a general workflow for the solid-liquid extraction of alkaloids from Cinchona bark.
-
Preparation of Plant Material :
-
Obtain dried Cinchona bark and grind it into a fine powder to maximize surface area for extraction.
-
-
Alkalinization :
-
Solvent Extraction :
-
Extract the alkaline paste with a nonpolar organic solvent like toluene or chloroform. This is often performed continuously using a Soxhlet apparatus.[13] The free base quinine will dissolve into the organic solvent.
-
-
Acidic Extraction :
-
Separate the organic solvent containing the dissolved alkaloids.
-
Treat the organic extract with a dilute acid solution (e.g., sulfuric acid). This converts the free base back into a water-soluble salt (quinine sulfate), which partitions into the aqueous layer.
-
-
Purification and Isolation :
-
Separate the aqueous layer. The solution can be concentrated to induce crystallization.
-
Quinine sulfate has a low solubility compared to other cinchona alkaloid sulfates, allowing for purification through selective crystallization.[13]
-
Further purification can be achieved using techniques like recrystallization or chromatography.
-
Protocol: Quantitative Analysis by Fluorescence Spectroscopy
This protocol details the determination of quinine concentration in a sample, such as tonic water, leveraging its native fluorescence.[15][16]
-
Instrumentation :
-
Use a spectrofluorometer capable of selecting excitation and emission wavelengths.
-
-
Reagent and Standard Preparation :
-
Solvent/Diluent : Prepare a 0.05 M or 0.1 M sulfuric acid (H₂SO₄) solution in deionized water. This acidic medium enhances quinine's fluorescence quantum yield.[15][16]
-
Stock Solution : Accurately weigh approximately 121 mg of quinine sulfate dihydrate and dissolve it in a 100 mL volumetric flask with the H₂SO₄ diluent to create a 1000 ppm stock solution.[15] Protect this solution from light.[16]
-
Calibration Standards : Perform serial dilutions of the stock solution with the H₂SO₄ diluent to prepare a series of calibration standards with concentrations ranging from approximately 0.2 ppm to 5.0 ppm.[15]
-
-
Sample Preparation :
-
Accurately dilute the unknown sample (e.g., tonic water) with the H₂SO₄ diluent to ensure its fluorescence intensity falls within the range of the calibration standards. A 1:25 or 1:50 dilution is often appropriate for commercial tonic waters.[15]
-
-
Fluorescence Measurement :
-
Set the spectrofluorometer to an excitation wavelength (λₑₓ) of 350 nm and an emission wavelength (λₑₘ) of 450 nm.[16] Set appropriate slit widths (e.g., 5 nm).[15]
-
Measure the fluorescence intensity of a blank sample (the H₂SO₄ diluent).
-
Measure the fluorescence intensity of each calibration standard, from least to most concentrated.
-
Measure the fluorescence intensity of the prepared unknown sample(s).
-
-
Data Analysis :
-
Subtract the blank's intensity from all standard and sample measurements.
-
Construct a calibration curve by plotting the fluorescence intensity of the standards versus their known concentrations.
-
Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the equation to calculate the concentration of quinine in the diluted unknown sample from its measured fluorescence intensity.
-
Apply the dilution factor to determine the quinine concentration in the original, undiluted sample.
-
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound Quinine (FDB002087) - FooDB [foodb.ca]
- 3. Quinine | Antimalarial Research Compound | RUO [benchchem.com]
- 4. Quinine total synthesis - Wikipedia [en.wikipedia.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Quinoline | Description, Drugs, & Uses | Britannica [britannica.com]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. Quinuclidine - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Quinine - Wikipedia [en.wikipedia.org]
- 11. biocompare.com [biocompare.com]
- 12. Quinine | 130-95-0 [chemicalbook.com]
- 13. Quinine - Sciencemadness Wiki [sciencemadness.org]
- 14. quinine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. Spectrum [Quinine] | AAT Bioquest [aatbio.com]
- 18. Early and Late Steps of Quinine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. [PDF] Early and Late Steps of Quinine Biosynthesis | Semantic Scholar [semanticscholar.org]
- 22. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 24. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Technical Guide to the Natural Sources of Quinine from the Cinchona Tree
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinine, a quinoline alkaloid, has been a cornerstone in the treatment of malaria for centuries. Its primary natural source is the bark of the Cinchona tree, a genus native to the Andean forests of South America. This technical guide provides an in-depth exploration of the natural sources of quinine, detailing the botanical origins, biosynthesis, extraction methodologies, and analytical quantification. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Cinchona Species as the Natural Reservoir of Quinine
The genus Cinchona comprises approximately 23 species of trees and shrubs, with several species being recognized for their significant quinine content. The concentration of quinine and other alkaloids can vary considerably between and within species, influenced by genetic factors, geographical location, and cultivation conditions. Historically, Cinchona officinalis, Cinchona calisaya, Cinchona pubescens (formerly Cinchona succirubra), and Cinchona ledgeriana have been the most commercially important species for quinine production.
Quantitative Analysis of Quinine Content in Major Cinchona Species
The alkaloid profile of Cinchona bark is complex, containing quinine, its stereoisomer quinidine, and their desmethoxy analogues cinchonine and cinchonidine. For pharmaceutical purposes, species with a high quinine-to-other-alkaloid ratio are preferred. The following table summarizes the reported total alkaloid and quinine content in the bark of key Cinchona species.
| Cinchona Species | Total Alkaloids (%) | Quinine Content of Total Alkaloids (%) |
| C. ledgeriana | 5 - 14 | High |
| C. succirubra (C. pubescens) | 4.5 - 8.5 | Moderate |
| C. calisaya | 4 - 7 | High |
| C. officinalis | 5 - 8 | Moderate to High |
Note: The exact percentage of quinine can vary significantly based on the specific cultivar, age of the tree, and environmental conditions.
The Biosynthetic Pathway of Quinine
The biosynthesis of quinine is a complex multi-step process that begins with the convergence of the shikimate and terpenoid pathways to form strictosidine, the common precursor to all monoterpenoid indole alkaloids. Recent research has elucidated several key enzymatic steps in the transformation of strictosidine to the quinoline scaffold of quinine.
The proposed biosynthetic pathway involves the following key stages:
-
Formation of Strictosidine: Tryptamine, derived from tryptophan, condenses with secologanin, a product of the terpenoid pathway, in a reaction catalyzed by strictosidine synthase.
-
Conversion to Dihydrocorynantheal: Strictosidine aglycone undergoes reduction and esterase-triggered decarboxylation, involving a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE), to yield dihydrocorynantheal.
-
Formation of the Quinoline Nucleus: A series of complex rearrangements and cyclizations, which are not yet fully characterized enzymatically, lead to the formation of the cinchoninone scaffold.
-
Late-Stage Modifications: The final steps are believed to involve hydroxylation of cinchoninone, followed by O-methylation catalyzed by an O-methyltransferase (CpOMT1), and finally a keto-reduction to yield quinine and its stereoisomer quinidine.
Figure 1: Proposed biosynthetic pathway of quinine in Cinchona species.
Regulation of Quinine Biosynthesis
The production of quinine in Cinchona is a developmentally and environmentally regulated process. While the precise signaling pathways are still under investigation, studies on cell suspension cultures have provided some insights into the role of elicitors and stress-related hormones.
Plant stress hormones, such as abscisic acid (ABA), and growth retardants like paclobutrazol (PBZ), have been shown to induce quinine biosynthesis in Cinchona ledgeriana cell cultures, suggesting the involvement of stress-responsive signaling pathways. In contrast, the application of methyl jasmonate (MeJA), a well-known elicitor of secondary metabolism in many plant species, was found to inhibit the growth of C. ledgeriana cells, indicating a complex and species-specific regulatory network. Further research is required to elucidate the specific transcription factors and signaling components that mediate the regulation of quinine biosynthesis in response to developmental and environmental cues.
Figure 2: A simplified logical diagram of stress-induced quinine biosynthesis.
Experimental Protocols for Quinine Extraction and Quantification
The extraction and subsequent quantification of quinine from Cinchona bark are critical steps for both research and industrial applications. A variety of methods have been developed, each with its own advantages in terms of efficiency, scalability, and environmental impact.
Extraction Methodologies
4.1.1. Soxhlet Extraction
This classical method is widely used for the exhaustive extraction of alkaloids from solid matrices.
-
Principle: Continuous extraction of the powdered bark with a recycling solvent in a Soxhlet apparatus.
-
Protocol:
-
Grind dried Cinchona bark to a fine powder (e.g., 40-60 mesh).
-
Accurately weigh a known amount of the powdered bark (e.g., 10 g) and place it in a cellulose thimble.
-
Place the thimble in the extraction chamber of a Soxhlet apparatus.
-
Add a suitable solvent (e.g., methanol, ethanol, or a mixture of toluene and a polar solvent) to the round-bottom flask. The choice of solvent can significantly impact the extraction efficiency.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for a specified duration (e.g., 6-8 hours), ensuring continuous cycling of the solvent.
-
After extraction, cool the apparatus and collect the solvent containing the extracted alkaloids.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
4.1.2. Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process, offering a more rapid and energy-efficient alternative to Soxhlet extraction.
-
Principle: Acoustic cavitation generated by ultrasound waves disrupts the plant cell walls, facilitating the release of intracellular contents into the solvent.
-
Protocol:
-
Mix a known amount of powdered Cinchona bark with a suitable solvent (e.g., 61% ethanol in water) in an extraction vessel.[1]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes).[1]
-
Maintain the temperature of the extraction mixture as required (e.g., 25°C).[1]
-
After sonication, separate the extract from the solid plant material by filtration or centrifugation.
-
The resulting extract can be directly analyzed or further concentrated.
-
4.1.3. Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid and efficient extraction process.
-
Principle: Microwaves cause localized heating of the solvent and moisture within the plant cells, leading to cell rupture and enhanced mass transfer of the target compounds into the solvent.
-
Protocol:
-
Place a known amount of powdered Cinchona bark and a suitable solvent (e.g., 65% ethanol in water) in a microwave-transparent extraction vessel.[1]
-
Seal the vessel and place it in a microwave extraction system.
-
Apply microwave irradiation at a set power and for a specific time (e.g., 34 minutes at 130°C).[1]
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter or centrifuge the mixture to separate the extract from the solid residue.
-
Figure 3: General experimental workflow for the extraction and quantification of quinine.
Quantification Methodologies
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation, identification, and quantification of quinine and other Cinchona alkaloids.
-
Principle: Separation of the components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.
-
Typical Protocol:
-
Sample Preparation: Dissolve the crude alkaloid extract in a suitable solvent (e.g., the mobile phase) and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase is a critical parameter for achieving good separation of the alkaloids.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where quinine exhibits strong absorbance (e.g., 230-250 nm or around 330 nm).
-
-
Quantification: Prepare a series of standard solutions of quinine of known concentrations. Inject the standards and the sample extract into the HPLC system. Construct a calibration curve by plotting the peak area of the quinine standard against its concentration. Determine the concentration of quinine in the sample by interpolating its peak area on the calibration curve.
-
4.2.2. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high sample throughput and is suitable for the simultaneous analysis of multiple samples.
-
Principle: Separation of compounds on a high-performance TLC plate based on their differential migration in a solvent system.
-
Typical Protocol:
-
Sample and Standard Application: Apply known volumes of the sample extract and quinine standard solutions as narrow bands onto an HPTLC plate (e.g., silica gel 60 F254).
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of toluene, ethyl acetate, and diethylamine). Allow the solvent front to migrate up the plate to a predetermined distance.
-
Detection and Quantification: After development, dry the plate and visualize the separated bands under UV light (e.g., 254 nm or 366 nm). Quantify the amount of quinine in the sample by densitometric scanning of the bands and comparison with the standards.
-
Conclusion
The Cinchona tree remains the sole commercially viable source of natural quinine. A thorough understanding of the distribution of quinine across different Cinchona species, the intricacies of its biosynthetic pathway, and the optimal methods for its extraction and quantification is paramount for the continued utilization of this vital medicinal compound. This technical guide provides a foundational resource for professionals in the field, summarizing key quantitative data and detailing robust experimental protocols. Further research into the signaling pathways that regulate quinine biosynthesis holds the potential for metabolic engineering approaches to enhance the production of this life-saving alkaloid.
References
Methodological & Application
Quinine Hydrobromide as a Catalyst in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of quinine and its derivatives, with a focus on quinine hydrobromide, as catalysts in asymmetric synthesis. Quinine, a readily available natural product, and its analogues have emerged as powerful organocatalysts, facilitating a wide range of enantioselective transformations crucial for the synthesis of chiral molecules in the pharmaceutical and fine chemical industries.
Introduction
Cinchona alkaloids, particularly quinine, have a long history in asymmetric catalysis. Their rigid bicyclic structure provides a well-defined chiral environment, while the presence of multiple functional groups—a quinoline nitrogen, a quinuclidine nitrogen, and a hydroxyl group—allows for multiple modes of substrate activation. This compound is a common salt of quinine and can be used as a precursor to the active free base catalyst, which is often generated in situ. These catalysts are known to promote reactions through bifunctional activation, where the basic quinuclidine nitrogen activates the nucleophile and the hydroxyl group can activate the electrophile through hydrogen bonding.
Applications in Asymmetric Synthesis
Quinine and its derivatives have been successfully employed as catalysts in a variety of asymmetric reactions, including but not limited to:
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Aza-Friedel-Crafts Reactions: The enantioselective addition of electron-rich arenes to imines.
-
Aldol Reactions: The asymmetric addition of enolates to carbonyl compounds.
-
Cycloaddition Reactions: The formation of cyclic compounds with high stereocontrol.
-
Phase-Transfer Catalysis: Catalysis of reactions between reactants in immiscible phases.
Data Presentation: Performance of Quinine-Based Catalysts in Asymmetric Reactions
The following table summarizes the performance of quinine and its derivatives in various asymmetric reactions, providing key quantitative data for easy comparison.
| Reaction Type | Catalyst | Substrate 1 (Nucleophile) | Substrate 2 (Electrophile) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Michael Addition | Quinine (20 mol%) with LiBr (1.0 eq) | Not specified | α,β-unsaturated ester | THF | r.t. | 12 | 90 | Racemic |
| Michael Addition | Quinine | Malononitriles | Enones | Diethyl carbonate | Not specified | Not specified | - | - |
| Double Michael Addition | Quinine | Malononitrile | 1,5-disubstituted pentadien-3-ones | Not specified | Not specified | Not specified | up to 86 | up to 86 |
| Aza-Friedel-Crafts | Quinine-Squaramide Derivative | Naphthols, Electron-rich phenols | Cyclic trifluoromethyl ketimines | Not specified | Not specified | Not specified | up to 99 | up to 99 |
| Aza-Friedel-Crafts | Cinchona alkaloid derivatives | α-Naphthol | Aryl aldimines | Not specified | Not specified | Not specified | - | 85 |
| Aldol Reaction | Quinine-derived primary amine | Isatins | Acetaldehyde | Not specified | Not specified | Not specified | High | Good |
| Knoevenagel Condensation | Quinine (15 mol%) | Active methylene compounds | Aromatic carbonyl compounds | Solvent-free | r.t. | - | up to 90 | N/A |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Note on this compound: this compound is the salt of the active quinine catalyst. To generate the free base in situ, an appropriate base (e.g., a mild inorganic base or an organic amine) can be added to the reaction mixture to neutralize the hydrobromide. The following protocols assume the use of the active free base form of the catalyst.
Protocol 1: General Procedure for Asymmetric Michael Addition of Malononitrile to Chalcone
This protocol is a general representation of a quinine-catalyzed Michael addition.
Materials:
-
Quinine (or this compound and an equivalent of a mild base)
-
Chalcone (or other α,β-unsaturated ketone)
-
Malononitrile
-
Anhydrous solvent (e.g., Diethyl carbonate, Toluene, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the chalcone (1.0 mmol) and quinine (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (5 mL).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10 minutes.
-
Add malononitrile (1.2 mmol) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by standard analytical techniques (NMR, HRMS).
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for Asymmetric Aza-Friedel-Crafts Reaction of Naphthol with an Imine
This protocol provides a general method for the enantioselective C-C bond formation between a naphthol and an imine, a key transformation in the synthesis of chiral amines.
Materials:
-
Quinine-derived catalyst (e.g., Quinine-squaramide)
-
1-Naphthol
-
N-sulfonyl imine (or other activated imine)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dried reaction vessel under an inert atmosphere, dissolve the quinine-derived catalyst (5-10 mol%) in the anhydrous solvent (3 mL).
-
Add 1-naphthol (0.5 mmol) to the solution and stir for 10 minutes at the specified reaction temperature (e.g., -20 °C).
-
Add the N-sulfonyl imine (0.6 mmol) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
-
Analyze the product's purity and structure using NMR and HRMS.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an asymmetric synthesis using a quinine-based catalyst.
Caption: A typical workflow for asymmetric synthesis.
Proposed Catalytic Cycle
This diagram illustrates the proposed bifunctional activation mechanism of quinine in an asymmetric Michael addition.
High-Performance Liquid Chromatography (HPLC) for the Analysis of Quinine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of quinine using High-Performance Liquid Chromatography (HPLC). Quinine, an alkaloid historically used for its antimalarial properties, is also utilized in the treatment of nocturnal leg cramps and as a flavoring agent in beverages.[1][2] Accurate and precise analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and food safety analysis. The following sections detail various validated HPLC methods applicable to different sample matrices.
Principle of HPLC for Quinine Analysis
Reverse-phase HPLC (RP-HPLC) is the most common technique for quinine analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. Quinine, a moderately polar compound, is retained on the column and then eluted by a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using UV-Vis spectrophotometry, as quinine has a strong chromophore, or by fluorescence detection for enhanced sensitivity.
Experimental Protocols
This section outlines several distinct HPLC methods for quinine determination in various matrices.
Method 1: Quinine and Dihydroquinine in Pharmaceutical Tablets
This method is designed for the quantification of quinine and its related impurity, dihydroquinine, in pharmaceutical dosage forms.[1]
Chromatographic Conditions:
-
Column: Zorbax C18 (dimensions not specified)[1]
-
Mobile Phase: Acetonitrile and a buffer solution containing sodium phosphate and 1-amino hexane, with the pH adjusted to 2.7 using ortho-phosphoric acid.[1]
-
Flow Rate: 1.2 mL/min[1]
-
Detection: UV at 316 nm[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: 35°C[1]
Sample Preparation:
-
Twenty pharmaceutical tablets are accurately weighed and crushed into a fine powder.
-
A portion of the powder equivalent to 2000 mg of quinine sulfate is transferred to a 500 mL volumetric flask.
-
300 mL of diluent (600 mL of 0.1N HCl mixed with 400 mL of the mobile phase buffer) is added, and the flask is sonicated for 30 minutes.[1]
-
The flask is cooled to room temperature, and the volume is made up to 500 mL with the diluent.
-
The solution is centrifuged and then filtered through a 0.45 µm filter.
-
A 5 mL aliquot of the filtered solution is diluted to 100 mL with the diluent to achieve a final concentration of approximately 200 ppm.[1]
Standard Solution Preparation:
-
A stock solution of dihydroquinine is prepared by dissolving 20 mg of the standard in a 10 mL volumetric flask with diluent under sonication.[1]
-
A 5 mL aliquot of this stock solution is further diluted to 50 mL with the diluent to obtain a standard solution of 200 ppm.[1]
Method 2: Quinine in Human Plasma
This protocol is suitable for the analysis of quinine in biological fluids like plasma, often required for pharmacokinetic studies.[3][4]
Chromatographic Conditions:
-
Column: Rad-Pak µBondapak C18, 10-µm particles, 100 mm x 8 mm I.D.[3]
-
Mobile Phase: An isocratic mobile phase consisting of 6.5% acetonitrile and 93.5% water containing 0.05 M ammonium formate, with the pH adjusted to 2.0 with ortho-phosphoric acid.[3][4]
-
Flow Rate: 4 mL/min[3]
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 425 nm.[3][4]
-
Injection Volume: 20 µL[3]
Sample Preparation:
-
To a 250 µL plasma sample in a 10 mL glass tube, add the internal standard (quinidine).[3]
-
Add 1 mL of 1 M NaOH and vortex for 5 seconds.[3]
-
Add 5 mL of chloroform and extract by mechanical tumbling for 30 minutes.[3]
-
Centrifuge the mixture at 1,000 g for 30 minutes.[3]
-
Transfer the chloroform phase to a clean tube and evaporate to dryness at 37°C.[3]
-
Reconstitute the residue in 100 µL of methanol, and inject 20 µL onto the HPLC system.[3]
Method 3: Quinine in Soft Drinks
This method provides a rapid and simple procedure for the determination of quinine in beverages like tonic water.[5][6]
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.1 M ammonium acetate in a ratio of 45:15:40 (v/v/v).[5][6]
-
Detection: Fluorescence detection with excitation at 325 nm and emission at 375 nm.[5][6]
-
Injection Volume: 50 µL[5]
Sample Preparation:
-
Soft drink samples can often be directly injected after degassing and filtration through a 0.45 µm filter.
Quantitative Data Summary
The following table summarizes the quantitative data from the described HPLC methods for quinine analysis.
| Parameter | Method 1 (Pharmaceuticals)[1] | Method 2 (Plasma)[3][4] | Method 3 (Soft Drinks)[5] |
| Analyte(s) | Quinine, Dihydroquinine | Quinine, Quinidine | Quinine |
| Linearity Range | 48.7-193.87 µg/mL (Quinine Sulfate) | 0-7,000 ng/mL | Up to 0.7 ng/µL |
| Correlation Coefficient (R²) | 0.9998 | 0.9994 | Not Specified |
| Limit of Detection (LOD) | Not Specified | 4 ng/mL | 0.3 ng |
| Limit of Quantification (LOQ) | Not Specified | 4 ng/mL | Not Specified |
| Recovery | 99.4% (Dihydroquinine) | 76% (Quinine), 81% (Quinidine) | Not Specified |
| Precision (%RSD) | 1.4% | < 6.8% | Not Specified |
| Retention Time (min) | 4.6 (Quinine), 6.9 (Dihydroquinine) | 11 (Quinine), 9 (Quinidine) | 4.853 |
Visualizations
The following diagrams illustrate the experimental workflows for the HPLC analysis of quinine.
Caption: Workflow for HPLC analysis of quinine in pharmaceutical tablets.
Caption: Workflow for HPLC analysis of quinine in plasma samples.
References
- 1. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinine Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 4. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. [PDF] Simple and Rapid HPLC Method for the Determination of Quinine in Soft Drinks Using Fluorescence Detection | Semantic Scholar [semanticscholar.org]
Application of Quinine Hydrobromide in Enantioselective Protonations: A Review and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The enantioselective protonation of prochiral enolates and other carbon nucleophiles represents a powerful strategy for the synthesis of optically active carbonyl compounds and other chiral molecules. Cinchona alkaloids, particularly quinine and its derivatives, have emerged as a privileged class of chiral catalysts and reagents in this field. While the direct use of simple quinine hydrobromide as the primary chiral proton source for enantioselective protonation of isolated enolates is not extensively documented in peer-reviewed literature, the fundamental principles of its application are rooted in its role within more complex and efficient catalytic systems.
Typically, for a highly enantioselective protonation to occur, the chiral proton donor must effectively differentiate between the two prochiral faces of the substrate. This is often achieved through the formation of a well-organized, diastereomeric transition state. While this compound possesses the requisite chirality and a proton source (the protonated quinuclidine nitrogen), it often lacks the necessary structural rigidity and secondary interaction sites (e.g., for hydrogen bonding) to form a highly ordered transition state with a simple enolate.
Consequently, research has predominantly focused on the use of modified cinchona alkaloids. These derivatives often incorporate additional functional groups, such as thiourea, squaramide, or hydroxyl moieties, which can engage in multiple non-covalent interactions with the substrate. These interactions help to lock the substrate into a specific conformation, allowing for a highly selective proton delivery.
A prominent and well-documented application of quinine derivatives in enantioselective protonation is in tandem conjugate addition-protonation reactions. In these reactions, a prochiral nucleophile adds to a Michael acceptor, generating an enolate intermediate in situ. A bifunctional cinchona alkaloid catalyst then orchestrates the subsequent enantioselective protonation of this transiently generated enolate. This approach has proven to be highly effective for the creation of stereocenters.
This document provides a detailed overview of a representative example of this type of reaction, which highlights the crucial role of the quinine framework in the enantioselective protonation step.
Tandem Asymmetric Conjugate Addition-Protonation of a β-Keto Ester to Nitroolefins Catalyzed by a Quinine-Derived Thiourea
A well-established application demonstrating the principle of quinine-mediated enantioselective protonation is the conjugate addition of a β-keto ester to a nitroolefin, catalyzed by a quinine-derived thiourea. In this reaction, the catalyst serves a dual role: the basic quinuclidine nitrogen activates the β-keto ester, facilitating its addition to the nitroolefin, and the thiourea moiety, along with the protonated quinuclidine, forms a chiral pocket that directs the subsequent enantioselective protonation of the resulting nitronate intermediate.
Quantitative Data Summary
The following table summarizes the results for the conjugate addition of diethyl 2-methyl-3-oxobutanoate to various nitroolefins, catalyzed by a quinine-derived thiourea catalyst.
| Entry | Nitroolefin (R) | Product | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % for syn) |
| 1 | Phenyl | 1a | 95 | 95:5 | 98 |
| 2 | 4-Chlorophenyl | 1b | 96 | 96:4 | 99 |
| 3 | 4-Methylphenyl | 1c | 92 | 94:6 | 97 |
| 4 | 2-Naphthyl | 1d | 98 | 97:3 | 99 |
| 5 | 2-Thienyl | 1e | 90 | 92:8 | 96 |
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen). Solvents should be of anhydrous grade and purified by standard methods if necessary. Reagents should be purchased from a commercial supplier and used without further purification unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Representative Experimental Protocol for the Tandem Conjugate Addition-Protonation
Reaction: Enantioselective conjugate addition of diethyl 2-methyl-3-oxobutanoate to β-nitrostyrene catalyzed by a quinine-derived thiourea.
Materials:
-
Quinine-derived thiourea catalyst (1 mol%)
-
Diethyl 2-methyl-3-oxobutanoate (0.12 mmol)
-
β-Nitrostyrene (0.1 mmol)
-
Anhydrous toluene (1.0 mL)
-
Argon or Nitrogen gas
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the quinine-derived thiourea catalyst (1 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous toluene (1.0 mL) is added, and the solution is stirred at room temperature for 10 minutes.
-
Diethyl 2-methyl-3-oxobutanoate (0.12 mmol) is added to the solution.
-
The reaction mixture is cooled to the desired temperature (e.g., -20 °C) using a cryostat.
-
β-Nitrostyrene (0.1 mmol) is added, and the reaction is stirred at this temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
-
The yield, diastereomeric ratio, and enantiomeric excess of the product are determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC), respectively.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quinine-derived thiourea catalyzed conjugate addition-protonation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective conjugate addition-protonation.
Application Notes and Protocols for the Analytical Determination of Quinine Hydrobromide Purity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established analytical methods for the determination of quinine hydrobromide purity. The protocols herein are designed to be implemented in a laboratory setting for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for the determination of this compound and its related impurities. Reversed-phase HPLC is the most common approach.
Method Performance
A summary of the performance characteristics of a typical stability-indicating RP-HPLC method is presented below.
| Parameter | Result |
| Linearity Range | 0.001 - 0.700 mg/mL |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.3 ng |
| Limit of Quantitation (LOQ) | 0.5 ng |
| Accuracy (Mean Recovery) | 99.0% |
| Precision (%RSD) | < 10% |
Experimental Protocol
This protocol outlines a stability-indicating RP-HPLC method for the analysis of this compound.
1.2.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate
-
Water (HPLC Grade)
-
Salicylic Acid (Internal Standard)
1.2.2. Chromatographic Conditions
-
Column: C18, 5 µm particle size
-
Mobile Phase: Methanol: Acetonitrile: 0.1 M Ammonium Acetate (45:15:40, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Fluorescence detector with excitation at 325 nm and emission at 375 nm
-
Column Temperature: Ambient
1.2.3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration.
-
Internal Standard Solution: Prepare a solution of salicylic acid in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a suitable concentration.
1.2.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution, internal standard, and sample solution into the chromatograph.
-
Record the chromatograms and determine the retention times and peak areas. The retention time for quinine is approximately 5.09 minutes.
-
Calculate the purity of the sample by comparing the peak area of the analyte to that of the reference standard, using the internal standard for correction.
Experimental Workflow
Caption: HPLC analysis workflow for this compound purity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and cost-effective method for the quantitative analysis of this compound.
Method Performance
| Parameter | Result |
| Wavelength Maximum (λmax) | 250 nm and 350 nm in acidic media[2] |
| Linearity Range | 1-100 mg/L[3] |
| Correlation Coefficient (r²) | 0.9993[3] |
Experimental Protocol
This protocol describes the determination of this compound concentration using UV-Vis spectroscopy.
2.2.1. Materials and Reagents
-
This compound Reference Standard
-
Sulfuric Acid (0.05 M)
-
Deionized Water
2.2.2. Instrumentation
-
UV-Vis Spectrophotometer
-
1 cm Quartz Cuvettes
2.2.3. Preparation of Solutions
-
Stock Standard Solution: Accurately weigh approximately 100 mg of this compound Reference Standard, dissolve it in and dilute to 100 mL with 0.05 M sulfuric acid.
-
Working Standard Solutions: Prepare a series of dilutions from the stock standard solution to cover the desired concentration range (e.g., 1-10 mg/L).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in 0.05 M sulfuric acid to a concentration within the calibration range.
2.2.4. Analysis Procedure
-
Set the spectrophotometer to measure absorbance at 250 nm.
-
Use 0.05 M sulfuric acid as the blank.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the sample solution from the calibration curve.
Experimental Workflow
Caption: UV-Vis spectroscopic analysis workflow.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative identification of this compound and the detection of impurities.
Experimental Protocol
This protocol provides a method for the TLC analysis of this compound.
3.1.1. Materials and Reagents
-
This compound Reference Standard
-
TLC Plates (Silica gel G)[4]
-
Methanol
-
Developing Solvent System (e.g., a mixture of appropriate organic solvents)
-
UV Lamp (254 nm)
3.1.2. Procedure
-
Sample Preparation: Dissolve the this compound sample and reference standard in methanol to obtain solutions of approximately 10 mg/mL.[5]
-
Spotting: Apply small spots of the sample and standard solutions onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the solvent system and allow the solvent to move up the plate.
-
Visualization: After the solvent front has reached a sufficient height, remove the plate, allow it to dry, and visualize the spots under a UV lamp at 254 nm.[6]
-
Analysis: Compare the retention factor (Rf) value of the sample spot with that of the reference standard. The presence of additional spots in the sample lane indicates the presence of impurities.
Experimental Workflow
Caption: TLC analysis workflow for this compound.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[7] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Stress Conditions
Typical stress conditions for forced degradation studies include:
-
Acid Hydrolysis: Treatment with hydrochloric acid.[8]
-
Base Hydrolysis: Treatment with sodium hydroxide.[8]
-
Oxidation: Treatment with hydrogen peroxide.[8]
-
Thermal Stress: Exposure to high temperatures.[8]
-
Photodegradation: Exposure to UV or fluorescent light.[8]
Logical Relationship of Forced Degradation
Caption: Forced degradation study logical workflow.
By employing these analytical methods and protocols, researchers, scientists, and drug development professionals can effectively assess the purity and stability of this compound, ensuring its quality and safety for pharmaceutical use.
References
- 1. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. scribd.com [scribd.com]
- 5. Quality Control of Quinine in Pharmaceutical Forms Tablets Find East of the Democratic Republic of Congo [scirp.org]
- 6. Analysis of quinine preparations by Minlab based TLC | PDF [slideshare.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Quinine Hydrobromide as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinine hydrobromide as a chiral resolving agent, primarily functioning as a chiral solvating agent (CSA) for the determination of enantiomeric excess (ee) of chiral molecules by Nuclear Magnetic Resonance (NMR) spectroscopy. While the hydrobromide salt is the commercially available form, in solution for NMR analysis, it is the quinine molecule that acts as the chiral selector.
Introduction
Quinine, a readily available and relatively inexpensive cinchona alkaloid, serves as an effective chiral solvating agent for the enantiodiscrimination of a variety of chiral compounds, including carboxylic acids, alcohols, and amines. The principle of this application lies in the formation of transient, non-covalent diastereomeric complexes between the enantiomers of an analyte and the chiral quinine molecule. These diastereomeric complexes are chemically non-equivalent and, therefore, can exhibit distinct chemical shifts in their NMR spectra, allowing for the quantification of each enantiomer in a mixture.[1][2]
Mechanism of Chiral Recognition
The chiral recognition by quinine is primarily driven by the formation of hydrogen bonds and π-π stacking interactions between the quinine molecule and the analyte. The rigid bicyclic structure of quinine provides a well-defined chiral environment. The tertiary amine on the quinuclidine ring and the hydroxyl group are key interaction sites. For carboxylic acids, the primary interaction is an acid-base interaction with the quinuclidine nitrogen, supplemented by hydrogen bonding. For alcohols and amines, hydrogen bonding with the quinine hydroxyl group and steric interactions play a crucial role.
Data Presentation: Enantiodiscrimination of N-Trifluoroacetyl Amino Acids
Quinine has been successfully employed for the enantiodiscrimination of N-trifluoroacetyl (TFA) derivatives of amino acids. The following table summarizes the observed chemical shift non-equivalences (ΔΔδ in ppm) for the ¹H and ¹⁹F NMR signals of various TFA-amino acids upon interaction with quinine in different deuterated solvents.[3]
| Analyte (N-TFA-Amino Acid) | Solvent | Observed Nucleus | ΔΔδ (ppm) |
| Alanine | C₆D₆ | ¹⁹F | 0.082 |
| Valine | C₆D₆ | ¹⁹F | 0.125 |
| Leucine | C₆D₆ | ¹⁹F | 0.103 |
| Phenylalanine | C₆D₆ | ¹⁹F | 0.158 |
| Proline | C₆D₆ | ¹⁹F | 0.095 |
| Alanine | CDCl₃ | ¹H (NH) | 0.030 |
| Valine | CDCl₃ | ¹H (NH) | 0.045 |
| Leucine | CDCl₃ | ¹H (NH) | 0.038 |
| Phenylalanine | CDCl₃ | ¹H (NH) | 0.062 |
Data sourced from Recchimurzo et al., Analyst, 2022, 147, 1669-1677.[3]
Experimental Protocols
The following are general protocols for the determination of enantiomeric excess using this compound as a chiral solvating agent with NMR spectroscopy. Optimization of solvent, concentration, and temperature may be required for specific analytes.
General Workflow for Enantiomeric Excess Determination
Caption: General workflow for ee determination using this compound.
Protocol for Chiral Carboxylic Acids
This protocol is suitable for chiral carboxylic acids, which may be derivatized (e.g., as N-TFA amino acids) to enhance interaction and signal resolution.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral carboxylic acid analyte into a clean vial.
-
Add 1.0 to 1.5 molar equivalents of this compound to the vial.
-
Dissolve the mixture in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). Benzene-d₆ often provides better signal separation due to aromatic solvent-induced shifts.[1]
-
Vortex the vial to ensure complete dissolution and mixing.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. If the analyte is fluorinated (e.g., TFA derivatives), acquire a ¹⁹F NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (or fluorine) in the two diastereomeric complexes. Protons close to the chiral center of the analyte are often the most affected.
-
Carefully integrate the area of these two signals (let the integrals be I₁ and I₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
Protocol for Chiral Alcohols and Amines
For chiral alcohols and amines, direct interaction with quinine can lead to enantiodiscrimination.
-
Sample Preparation:
-
Follow the same sample preparation steps as for carboxylic acids (Protocol 4.2.1). The molar ratio of quinine to the analyte may need to be optimized (typically ranging from 1:1 to 2:1).
-
-
NMR Acquisition and Analysis:
-
Follow the same NMR acquisition and data analysis steps as for carboxylic acids (Protocol 4.2.2 and 4.2.3).
-
For alcohols, the proton on the carbon bearing the hydroxyl group is a good candidate for observing chemical shift differences. For amines, the protons on the carbon alpha to the nitrogen are often well-resolved.
-
Visualization of Chiral Discrimination
The following diagram illustrates the principle of chiral discrimination by quinine, leading to observable differences in the NMR spectrum.
References
Application Notes and Protocols: Cinchona Alkaloids in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase-transfer catalysis (PTC) is a powerful and environmentally benign methodology in organic synthesis, valued for its operational simplicity, mild reaction conditions, and scalability.[1][2][3] The use of chiral catalysts derived from cinchona alkaloids has revolutionized asymmetric phase-transfer catalysis, providing an efficient route to enantiomerically enriched molecules crucial for drug development and other applications.[1][4] These naturally occurring, inexpensive, and readily available alkaloids can be easily modified to create highly effective quaternary ammonium salt catalysts.[1][3] This document provides an overview of their applications, detailed experimental protocols for key reactions, and a summary of their performance.
Cinchona alkaloid-derived phase-transfer catalysts have been successfully employed in a wide array of asymmetric transformations, including C-C, C-N, and C-O bond-forming reactions.[1] Notable applications include the synthesis of unnatural amino acids through the alkylation of glycine Schiff bases, the asymmetric epoxidation of electron-deficient olefins, and highly enantioselective Michael and Mannich reactions.[1][5]
Generations of Cinchona Alkaloid Phase-Transfer Catalysts
The development of cinchona alkaloid-based phase-transfer catalysts has progressed through several generations, each aimed at improving enantioselectivity and broadening the substrate scope.
-
First Generation: These are N-benzyl derivatives of the parent cinchona alkaloids. While pioneering, they generally provided modest enantioselectivities.[6]
-
Second Generation: This generation involves O-alkylation of the C9 hydroxyl group in addition to N-alkylation, leading to improved enantiomeric excesses in some reactions.[6]
-
Third Generation: A significant breakthrough was the introduction of a bulky N-9-anthracenylmethyl group by Lygo and Corey.[3][6] This modification effectively shields one face of the catalyst-substrate complex, leading to substantially higher enantioselectivities.[6] Further enhancements have been achieved with dimeric and polymer-supported catalysts, which can offer improved reactivity and easier recovery.[7]
Below is a diagram illustrating the evolution of these catalysts.
Caption: Development of Cinchona Alkaloid Phase-Transfer Catalysts.
Applications and Quantitative Data
The following tables summarize the performance of various cinchona alkaloid-derived catalysts in two key asymmetric reactions.
Asymmetric Alkylation of Glycine Imines
The asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester is a benchmark reaction for evaluating the efficacy of chiral phase-transfer catalysts in the synthesis of α-amino acids.[6]
| Catalyst Generation | N-Substituent | O-Substituent | R-Br | Yield (%) | ee (%) | Reference |
| 1st | Benzyl | H | PhCH₂- | 85 | 60 | |
| 1st | Benzyl | H | 4-Cl-C₆H₄-CH₂- | 95 | 66 | |
| 2nd | Benzyl | Allyl | 4-Cl-C₆H₄-CH₂- | - | 81 | |
| 3rd | 9-Anthracenylmethyl | H | PhCH₂- | 68 | 91 | |
| 3rd | 9-Anthracenylmethyl | Allyl | PhCH₂- | 87 | 94 | [8] |
| Dimeric | 2,7-Anthracenylmethyl | Allyl | 4-NO₂-C₆H₄-CH₂- | 91 | 99 |
Asymmetric Epoxidation of Chalcones
The epoxidation of α,β-unsaturated ketones, such as chalcones, is another important application of cinchona alkaloid phase-transfer catalysts.
| Catalyst | Oxidant | Base | Yield (%) | ee (%) | Reference |
| N-Anthracenylmethyl cinchonidine derivative | NaOCl | - | High | 84.5-94:6 er | [1] |
| Amide-based cinchonidine catalyst (C5) | H₂O₂ | KOH | 99 | 71 | [9] |
| Optimized Amide-based catalyst | H₂O₂ | KOH | 99 | 99 | [9] |
Experimental Protocols
The following are detailed protocols for the asymmetric alkylation of a glycine Schiff base and the epoxidation of an enone, based on methodologies described in the literature.
Protocol 1: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester
This protocol is adapted from procedures utilizing third-generation N-anthracenylmethyl cinchona alkaloid catalysts.[3][10]
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Benzyl bromide (or other alkylating agent)
-
O-Allyl-N-9-anthracenylmethylcinchonidinium bromide (catalyst)
-
Cesium hydroxide (CsOH) or 50% aqueous potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the chiral phase-transfer catalyst (0.01 mmol, 1 mol%) in CH₂Cl₂ (5 mL) at -20 °C, add the alkylating agent (1.2 mmol).
-
Add finely powdered CsOH (5.0 mmol) or 50% aqueous KOH (2 mL) and stir the mixture vigorously at -20 °C.
-
Monitor the reaction by TLC. Upon completion (typically 2-4 hours), quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Asymmetric Epoxidation of Chalcone
This protocol is based on the use of amide-based cinchona alkaloid catalysts for the epoxidation of α,β-unsaturated ketones.[9]
Materials:
-
E-Chalcone
-
Amide-based cinchonidine catalyst
-
30% Hydrogen peroxide (H₂O₂)
-
Potassium hydroxide (KOH)
-
Toluene/Diethyl ether mixture (1:1)
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the chalcone (1.0 mmol) and the chiral phase-transfer catalyst (0.005 mmol, 0.5 mol%) in a 1:1 mixture of toluene and diethyl ether (4 mL) at 5 °C, add 30% H₂O₂ (2.0 mmol).
-
Add a 50% aqueous solution of KOH (1.0 mL) and stir the mixture vigorously at 5 °C.
-
Monitor the reaction by TLC. After the starting material is consumed (typically 1 hour), quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the resulting epoxide by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Workflow for Phase-Transfer Catalysis
The diagram below illustrates the general workflow for a typical asymmetric reaction using a cinchona alkaloid phase-transfer catalyst.
Caption: General experimental workflow for asymmetric PTC.
Conclusion
Modified cinchona alkaloids are highly effective and versatile catalysts for a wide range of asymmetric transformations under phase-transfer conditions.[1] The continuous development of new generations of these catalysts has led to remarkable levels of enantioselectivity for various synthetically important reactions.[1][3] While significant progress has been made, there is still a need for a deeper understanding of the precise mechanism of stereoinduction to enable the rational design of even more efficient and broadly applicable catalysts.[1] The operational simplicity and use of environmentally friendly reagents make cinchona alkaloid-catalyzed phase-transfer catalysis a valuable tool in both academic research and industrial-scale synthesis.[2][3]
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic, Asymmetric Synthesis of â-Lactams with Cinchona Alkaloid Catalysts - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 6. mdpi.org [mdpi.org]
- 7. Cinchona alkaloid-based polymer-bound phase-transfer catalysts: Efficient enantioselective alkylation of benzophenone i… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorometric Detection of Quinine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of quinine in various biological matrices using fluorometric methods. The inherent fluorescence of quinine offers a sensitive and specific approach for its detection, crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
Introduction to Quinine Fluorescence
Quinine, a historically significant antimalarial drug, exhibits strong native fluorescence in acidic solutions.[1] This property is central to its analytical determination in complex biological samples. When dissolved in a dilute acid, such as 0.05 M sulfuric acid, quinine displays distinct excitation and emission spectra. The primary excitation maxima are observed at approximately 250 nm and 350 nm, with a characteristic strong blue fluorescence emission peak around 450 nm.[2][3][4] The intensity of this fluorescence is directly proportional to the concentration of quinine over a considerable range, enabling precise quantification.[5]
Factors such as pH and the presence of quenching agents can influence fluorescence intensity. For instance, halide ions like chloride are known to quench quinine fluorescence, which can be a consideration in biological samples with high salt concentrations.[6][7] Therefore, sample preparation and the choice of analytical buffer are critical for accurate and reproducible measurements.
Comparative Quantitative Data
The following table summarizes the quantitative performance of various fluorometric methods for quinine detection in biological samples, providing a basis for method selection based on the specific requirements of the study.
| Method | Biological Matrix | Sample Preparation | Excitation λ (nm) | Emission λ (nm) | Limit of Quantification (LOQ) / Detection (LOD) | Linearity Range | Reference |
| RP-HPLC with Fluorescence Detection | Plasma, Whole Blood | Liquid extraction followed by solid-phase extraction (C8) | - | - | 0.1 µg/mL (LOQ) | - | [8] |
| Home-Built UV-LED Fluorometer | Urine | Liquid-liquid extraction (Chloroform:Isopropanol) | UV-LED | ~450 nm | 0.05 ppm (LOD) | 0.05 - 80 ppm | [6] |
| Separation Fluoroimmunoassay | Serum, Urine | Direct assay with magnetizable solid-phase particles | - | - | - | - | [9] |
| Portable Digital Image-Based Fluorimetry | Water, Beverages | Dilution in sulfuric acid | ~346 nm (UV-LED) | ~452 nm | 1.46 mg/L (LOQ) | 2 - 10 mg/L | [10][11] |
| Conventional Spectrofluorometer | Urine | Liquid-liquid extraction (Chloroform:Isopropanol) | 350 nm | 450 nm | 0.10 µg/mL (LOD) | - | |
| PerkinElmer FL6500 Fluorimeter | Tonic Water (Model for biological fluids) | Dilution in sulfuric acid | 350 nm | 450 nm | 0.9 ppm (LOD in sample) | 0.05 - 1.5 ppm | [12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions.
Protocol 1: Quinine Detection in Urine using a Home-Built UV-LED Fluorometer
This protocol is adapted from a method utilizing a simple, cost-effective fluorometer, suitable for rapid screening.[6]
Materials:
-
Urine sample
-
Quinine standards (prepared in 0.05 M H₂SO₄)
-
0.05 M Sulfuric Acid (H₂SO₄)
-
Chloroform
-
Isopropanol
-
Centrifuge tubes
-
Fluorescence cuvette
-
Home-built UV-LED fluorometer with a CCD spectrometer
Procedure:
-
Sample Preparation:
-
To a clean centrifuge tube, add a known volume of the urine sample.
-
Add an equal volume of a 3:1 (v/v) mixture of chloroform and isopropanol.
-
Shake the tube vigorously for 1 minute to extract the quinine into the organic phase.
-
Allow the layers to separate. Centrifugation may be necessary to achieve a clear separation.
-
Carefully transfer 2 mL of the lower organic phase to a new, clean centrifuge tube.
-
Add 2 mL of 0.05 M H₂SO₄ to the tube containing the organic extract.
-
Shake the tube for 1 minute to back-extract the quinine into the acidic aqueous phase.
-
Allow the layers to separate.
-
Transfer the upper aqueous phase to a fluorescence cuvette for measurement.
-
-
Fluorometric Measurement:
-
Prepare a series of quinine standards by sequential dilution of a stock solution with 0.05 M H₂SO₄. A typical range would be from 0.05 ppm to 80 ppm.[6]
-
Use the 0.05 M H₂SO₄ as a blank to zero the instrument.
-
Measure the fluorescence intensity of the prepared standards to generate a calibration curve.
-
Measure the fluorescence intensity of the extracted urine sample.
-
Determine the concentration of quinine in the sample by interpolating its fluorescence intensity on the calibration curve. Note that the concentration will need to be adjusted for any dilution factors during sample preparation.[6]
-
Protocol 2: Quinine Detection in Plasma and Whole Blood by RP-HPLC with Fluorescence Detection
This method offers high specificity and is suitable for detailed pharmacokinetic studies.[8]
Materials:
-
Plasma or whole blood sample
-
Quinine standards
-
Internal standard (e.g., quinidine)
-
Reagents for liquid extraction
-
C8 solid-phase extraction (SPE) cartridges
-
RP-HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
For whole blood stored on filter paper, perform a liquid extraction to recover the sample.
-
Spike the plasma or extracted whole blood sample with a known concentration of an internal standard.
-
Condition a C8 SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the quinine and internal standard from the cartridge using an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the RP-HPLC system.
-
Perform chromatographic separation using a suitable mobile phase and column.
-
Detect the eluting peaks using the fluorescence detector set at the appropriate excitation and emission wavelengths for quinine.
-
Quantify the quinine concentration based on the peak area ratio of quinine to the internal standard, using a calibration curve prepared with known concentrations of quinine and the internal standard.
-
Protocol 3: Direct Fluorometric Assay of Quinine in Serum or Urine
This protocol is based on a direct measurement approach after simple dilution, suitable for high-throughput screening.
Materials:
-
Serum or urine sample
-
Quinine standards (prepared in 0.05 M H₂SO₄)
-
0.05 M Sulfuric Acid (H₂SO₄)
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
For serum samples, a protein precipitation step may be necessary to reduce matrix effects. This can be achieved by adding a precipitating agent like acetonitrile or methanol, followed by centrifugation.
-
For urine samples, simple dilution may be sufficient.
-
Dilute the pre-treated serum or urine sample with 0.05 M H₂SO₄ to bring the expected quinine concentration within the linear range of the assay.
-
-
Fluorometric Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 350 nm and the emission wavelength to 450 nm.[2]
-
Prepare a calibration curve using quinine standards of known concentrations in 0.05 M H₂SO₄.
-
Use 0.05 M H₂SO₄ as a blank to zero the instrument.
-
Measure the fluorescence intensity of the prepared sample.
-
Calculate the quinine concentration in the original sample by comparing its fluorescence intensity to the calibration curve and accounting for the dilution factor.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Quinine Detection in Urine.
Caption: Workflow for Quinine Detection in Blood.
Conclusion
Fluorometric methods provide a robust and sensitive platform for the quantification of quinine in biological samples. The choice of method will depend on the required sensitivity, sample throughput, and available instrumentation. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to establish and validate quinine detection assays in their own laboratories. Careful attention to sample preparation and potential interferences is key to achieving accurate and reliable results.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 5. ijcrt.org [ijcrt.org]
- 6. Quinine Assay with Home-Built UV-LED Fluorometer: Quantitative Analysis, Photo-Bleaching, Fluorescence Quenching, and Urine Analysis -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 7. Studies of the effect of halide ions on the fluorescence of quinine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved RP-HPLC determination of quinine in plasma and whole blood stored on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinine directly determined in serum or urine by separation fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maxapress.com [maxapress.com]
- 11. researchgate.net [researchgate.net]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
Application of Quinine Hydrobromide and Its Derivatives in the Synthesis of Drug Intermediates
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, and its salts, such as quinine hydrobromide, have emerged as powerful tools in modern pharmaceutical synthesis.[1] Beyond its historical use as an antimalarial agent, the unique chiral structure of quinine makes it an invaluable asset as an organocatalyst and a phase-transfer catalyst (PTC) in asymmetric synthesis. This allows for the selective production of a single enantiomer of a chiral drug intermediate, a critical consideration in drug development as different enantiomers can have vastly different pharmacological and toxicological profiles.
The application of quinine and its derivatives is particularly prominent in enantioselective reactions such as Michael additions, alkylations, and epoxidations. These reactions are fundamental in the construction of complex chiral molecules that form the backbone of many modern pharmaceuticals. For instance, derivatives of quinine have been successfully employed in the asymmetric synthesis of the anticoagulant drug Warfarin and its analogs, achieving high yields and excellent enantioselectivity.[2][3]
As a phase-transfer catalyst, quaternary ammonium salts derived from Cinchona alkaloids, closely related to this compound, are effective in the asymmetric alkylation of glycine imines to produce unnatural α-amino acids, which are crucial building blocks for a variety of therapeutic agents.[4][5] The catalyst facilitates the transfer of reactants between an aqueous and an organic phase, enabling the reaction to proceed efficiently under mild conditions.[5]
The versatility of quinine-based catalysts is further demonstrated in the enantioselective epoxidation of α,β-unsaturated ketones, yielding chiral epoxides that are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[6] The ability to perform these reactions with high stereocontrol, often under environmentally benign conditions, underscores the importance of quinine and its derivatives in green pharmaceutical manufacturing.
This document provides detailed protocols for the application of a quinine derivative in the asymmetric synthesis of the anticoagulant drug Warfarin, a key pharmaceutical intermediate.
Experimental Protocols
Asymmetric Synthesis of (S)-Warfarin via Michael Addition Catalyzed by a Quinine-Derived Primary Amine
This protocol details the enantioselective Michael addition of 4-hydroxycoumarin to benzylideneacetone, catalyzed by a primary amine derivative of quinine, to produce (S)-Warfarin. While this specific example uses a modified quinine, it demonstrates the catalytic principle applicable to quinine derivatives in the synthesis of this important drug.
Reaction Scheme:
References
- 1. Epoxidation catalyzed by Cinchonidine Derivative - Buchler GmbH [buchler-gmbh.com]
- 2. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 6. Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cinchona Catalyst Technical Support Center: Troubleshooting Asymmetric Reactions
Welcome to the technical support center for overcoming poor yield and enantioselectivity in asymmetric reactions using cinchona catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions.
Issue 1: Low reaction yield.
-
Question: My reaction is giving a very low yield. What are the first steps I should take to troubleshoot this?
Answer: A low yield can stem from several factors. Systematically investigate the following:
-
Catalyst Integrity and Activity:
-
Purity: Ensure the cinchona catalyst is pure. Impurities can inhibit the reaction. Consider purification by recrystallization or chromatography if necessary.
-
Storage: Cinchona alkaloids and their derivatives should be stored in a cool, dry, and dark place to prevent degradation.
-
Deactivation: The catalyst might be deactivated. Common causes include the presence of acidic impurities in your substrates or solvent, or prolonged exposure to air and moisture.[1]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact reaction rates and yields.[2] Ether-type solvents often show better enantioselectivities, while protic solvents like ethanol can sometimes lead to nearly racemic products due to competing hydrogen bonds.[2]
-
Temperature: The optimal temperature can vary greatly depending on the specific reaction. While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate. Try running the reaction at a slightly higher temperature to see if the yield improves.
-
Concentration: Ensure that the concentration of your reactants is appropriate. Very dilute conditions might slow down the reaction, while very high concentrations could lead to side reactions or solubility issues.
-
-
Substrate Quality:
-
Purity: Impurities in your starting materials can act as catalyst poisons or lead to unwanted side reactions. Purify your substrates before use.
-
Stability: Check if your substrates are stable under the reaction conditions. They might be degrading over the course of the reaction.
-
-
-
Question: I have checked the purity of my catalyst and substrates, but the yield is still poor. What else can I try?
Answer: If the basic checks do not resolve the issue, consider the following optimization strategies:
-
Catalyst Loading: While a catalytic amount is required, too low a concentration might not be sufficient to drive the reaction efficiently. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%) to see if it improves the yield.
-
Additives: Some reactions benefit from the presence of co-catalysts or additives. For instance, in Henry (nitroaldol) reactions, a base is required to generate the nitronate anion.[3] In other cases, an acid co-catalyst might be beneficial.[4]
-
Order of Addition: The order in which you add the reactants, catalyst, and any additives can be critical. Try different addition protocols. For example, pre-complexing the catalyst with one of the substrates before adding the second reactant.
-
Issue 2: Low enantioselectivity.
-
Question: My reaction works, but the enantiomeric excess (ee) is very low. How can I improve the stereoselectivity?
Answer: Low enantioselectivity is a common challenge. Here are several approaches to enhance it:
-
Catalyst Selection and Modification:
-
Pseudoenantiomers: Cinchona alkaloids exist as pseudoenantiomers (e.g., quinine and quinidine).[5] If one is giving low ee, try its pseudoenantiomer, as they often provide the opposite enantiomer with different selectivity. There can be significant discrepancies in enantioselectivity and reactivity between a pair of pseudoenantiomeric catalysts.[5]
-
Catalyst Modification: The structure of the cinchona alkaloid can be modified to enhance selectivity. Modifications at the C9 hydroxyl group with bulky substituents or by introducing functionalities like ureas, thioureas, or squaramides can create a more defined chiral pocket.[6] Similarly, modifications at other positions, such as the C6' methoxy group, can influence the electronic properties and steric environment of the catalyst.
-
Dimeric Catalysts: Dimeric cinchona alkaloids, where two catalyst molecules are linked together, have shown to improve enantioselectivity in certain reactions by creating a more rigid and well-defined catalytic site.
-
-
Optimizing Reaction Parameters:
-
Temperature: Lowering the reaction temperature is a classic strategy to improve enantioselectivity, as it enhances the energy difference between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can have a profound effect on enantioselectivity.[2] A systematic screening of different solvents is highly recommended. Non-polar solvents often give better results.
-
Substrate Structure: The electronic and steric properties of your substrates play a crucial role. For instance, in some reactions, more electron-donating substituents on the substrate can lead to higher enantioselectivity.[7]
-
-
-
Question: I am using a modified cinchona catalyst, but the enantioselectivity is still not satisfactory. What advanced strategies can I employ?
Answer: If standard optimization is insufficient, consider these advanced approaches:
-
Bifunctional Catalysis: Cinchona alkaloids can act as bifunctional catalysts, with the quinuclidine nitrogen acting as a Brønsted base and the C9 hydroxyl group as a Brønsted acid (H-bond donor).[6] The interplay between these two functionalities is key to stereocontrol. Ensuring your substrate can interact with both is important.
-
Phase-Transfer Catalysis (PTC): For reactions involving two immiscible phases, using a cinchona alkaloid-derived quaternary ammonium salt as a phase-transfer catalyst can be highly effective.[8][9] These catalysts bring the reacting species together in a chiral environment.
-
Lewis Acid Co-catalysis: In some cases, the combination of a cinchona alkaloid with a Lewis acid can enhance both reactivity and enantioselectivity.[10] The Lewis acid can activate the electrophile, while the cinchona alkaloid controls the stereochemistry.
-
Quantitative Data Summary
The following tables summarize representative data on how catalyst choice and reaction conditions can affect yield and enantioselectivity in common asymmetric reactions.
Table 1: Effect of Catalyst and Solvent on a Michael Addition Reaction
| Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Hydroquinine | Toluene | 84 | 6 | [2] |
| Hub³-cinchona | Toluene | 69 | 80 | [2] |
| Hydroquinine | MTBE | - | - | [2] |
| Hub³-cinchona | MTBE | 69 | 93 | [2] |
| Hydroquinine | Ethanol | - | racemic | [2] |
Table 2: Influence of Pseudoenantiomeric Catalysts on an Asymmetric Reaction
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| Cinchonidine-derived (CD-2) | Enals | 32-86 | 61-89 | [5] |
| Quinine-derived (Q-1) | β-methyl α,β-unsaturated N-acyl pyrrole | low | moderate | [5] |
| Quinidine-derived (QD-1) | β-methyl α,β-unsaturated N-acyl pyrrole | high | 90-93 | [5] |
Experimental Protocols
Protocol 1: General Procedure for a Cinchona Alkaloid-Catalyzed Michael Addition
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the cinchona alkaloid catalyst (1-10 mol%).
-
Solvent and Substrates: Add the appropriate solvent (e.g., toluene, CH₂Cl₂, MTBE) and the Michael donor. Stir the mixture for a few minutes at the desired reaction temperature.
-
Reaction Initiation: Add the Michael acceptor to the mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of NH₄Cl). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or SFC).
Protocol 2: Catalyst Preparation - Synthesis of a Cinchona-derived Thiourea Catalyst
-
Starting Material: Begin with a 9-amino-cinchona alkaloid derivative.
-
Reaction: Dissolve the 9-amino-cinchona alkaloid in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Thiourea Formation: Add an isothiocyanate derivative dropwise to the solution at room temperature.
-
Reaction Completion: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Purification: Remove the solvent under reduced pressure and purify the resulting thiourea catalyst by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the catalyst by NMR spectroscopy and mass spectrometry.
Visualizations
The following diagrams illustrate key concepts and workflows in troubleshooting cinchona-catalyzed reactions.
Caption: A workflow for troubleshooting poor yield or enantioselectivity.
Caption: A decision tree for catalyst selection to improve enantioselectivity.
Caption: The bifunctional activation pathway of cinchona catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cinchona alkaloid-lewis acid catalyst systems for enantioselective ketene-aldehyde cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side reactions with quinine hydrobromide in organic synthesis
Welcome to the technical support center for the use of quinine hydrobromide and its derivatives in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during organic synthesis using this compound as an organocatalyst.
1. Poor Enantioselectivity or Diastereoselectivity
Q: My reaction is showing low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the common causes and how can I improve stereoselectivity?
A: Low stereoselectivity is a frequent challenge in asymmetric catalysis. Several factors related to the catalyst, substrate, and reaction conditions can be the cause.
Troubleshooting Steps:
-
Catalyst Structure: The structure of the quinine-derived catalyst is paramount for achieving high stereoselectivity. The pseudoenantiomeric relationship between quinine and quinidine, as well as their derivatives, can provide access to opposite enantiomers of the product. However, subtle structural differences can lead to significant variations in catalytic efficiency and selectivity. It has been observed that in some reactions, one pseudoenantiomer may provide high enantioselectivity while the other fails to deliver the corresponding antipode with similar efficiency.[1]
-
Recommendation: If using a quinine-derived catalyst results in low stereoselectivity, consider screening its pseudoenantiomer, quinidine, or other cinchona alkaloids like cinchonine and cinchonidine. Modifications to the C9 hydroxyl group or the quinuclidine nitrogen can also dramatically alter the catalyst's stereodirecting ability.
-
-
Reaction Conditions:
-
Solvent: The polarity and proticity of the solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity. Non-polar, aprotic solvents often favor the formation of a more organized transition state, leading to higher enantioselectivity.
-
Temperature: Lowering the reaction temperature generally enhances enantioselectivity by reducing the thermal energy of the system, which favors the more ordered, lower-energy transition state leading to the major enantiomer.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it may not always improve stereoselectivity and can sometimes lead to the formation of undesired byproducts.
-
-
Substrate-Catalyst Interactions: Effective stereochemical control relies on specific interactions between the catalyst and the substrates, such as hydrogen bonding and π-π stacking. The electronic and steric properties of the substrates play a crucial role. For instance, in quinine-catalyzed Michael additions, π-π stacking interactions between the aromatic rings of the catalyst and substrates are thought to be important for asymmetric induction.[2]
Workflow for Optimizing Stereoselectivity:
Caption: A logical workflow for troubleshooting and optimizing stereoselectivity in quinine-catalyzed reactions.
2. Formation of Side Products
Q: My reaction is producing significant amounts of side products. What are the likely side reactions and how can I minimize them?
A: Side product formation can arise from various pathways, including self-condensation of reactants, undesired stereoisomers, or subsequent reactions of the desired product.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Common Cause | Prevention Strategy |
| Racemization of Product | Unstable product under reaction conditions; prolonged reaction times. | Monitor reaction progress carefully (e.g., by TLC or GC/MS) and quench the reaction as soon as the starting material is consumed. Purify the product promptly after workup. |
| Epimerization | Presence of acidic or basic impurities; inappropriate solvent. | Use freshly distilled, anhydrous solvents. If necessary, use a buffer or an additive to control the pH of the reaction mixture. |
| Aldol Self-Condensation | In aldol reactions, the enolate can react with another molecule of the aldehyde or ketone starting material. | Add the electrophile slowly to the reaction mixture containing the catalyst and the nucleophile. Optimize the stoichiometry of the reactants. |
| Product Instability | The desired product may be inherently unstable under the reaction conditions. For example, some aldol adducts can be prone to dehydration.[3] | If the product is unstable, consider in-situ derivatization or telescoping the reaction into the next step without isolating the intermediate. Adjusting the workup procedure to be milder (e.g., using a buffered aqueous solution) can also help. |
3. Catalyst Deactivation and Recovery
Q: My reaction is sluggish or stalls before completion. Is my catalyst deactivating, and can it be regenerated?
A: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation. While this compound itself is relatively stable, modified quinine-based organocatalysts can be more susceptible to deactivation.
Troubleshooting Catalyst Deactivation:
-
Poisoning: Acidic or basic impurities in the reactants or solvent can neutralize the catalyst. Strongly coordinating species can also bind to the active site and inhibit catalysis.
-
Solution: Ensure all reactants and solvents are of high purity. Pre-treating starting materials to remove impurities may be necessary.
-
-
Fouling: In some cases, polymeric or insoluble byproducts can precipitate and coat the catalyst, blocking active sites.
-
Solution: Optimize reaction conditions to minimize byproduct formation. If fouling occurs, the catalyst may sometimes be recovered by washing with an appropriate solvent.
-
-
Regeneration: For simple this compound, regeneration is often not necessary as it is used in catalytic amounts and is relatively inexpensive. However, for more complex and expensive quinine derivatives, regeneration might be desirable.
-
Protocol: The specific regeneration protocol will depend on the nature of the deactivation. A common approach for amine-based catalysts is an acid-base wash sequence to remove impurities. For example, dissolving the recovered catalyst in a dilute acid solution, followed by extraction with an organic solvent, and then neutralization with a base to recover the free-base form of the catalyst.
-
General Catalyst Deactivation and Mitigation Workflow:
Caption: A troubleshooting guide for addressing potential catalyst deactivation in quinine-catalyzed reactions.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield and enantioselectivity of common reactions catalyzed by quinine derivatives.
Table 1: Asymmetric Michael Addition of Malononitrile to Chalcones
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Quinine (10) | Toluene | 25 | 24 | 85 | 72 | [2] |
| Quinine (10) | CH2Cl2 | 25 | 24 | 92 | 85 | [2] |
| Quinine (10) | THF | 25 | 24 | 78 | 65 | [2] |
| Quinine-Squaramide (1) | Toluene | 0 | 12 | 95 | 96 | [2] |
Table 2: Asymmetric Aldol Reaction of Isatins with Acetone
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Quinidine (20) | Acetone | 25 | 48 | 90 | 10 | [4] |
| Quinidine-Thiourea (20) | Acetone | 25 | 48 | 95 | 64 | [4] |
| Quinine-Thiourea (20) | Acetone | 25 | 48 | 93 | 57 (S) | [4] |
| Cinchonidine-Thiourea (20) | Acetone | 25 | 48 | 96 | 57 (S) | [4] |
Experimental Protocols
1. General Procedure for Quinine-Catalyzed Michael Addition of Malononitrile to Chalcone
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To a stirred solution of chalcone (1.0 mmol) in the chosen solvent (2.0 mL) at the specified temperature, add quinine (0.1 mmol, 10 mol%).
-
Add malononitrile (1.2 mmol) to the reaction mixture.
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Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired Michael adduct.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
2. General Procedure for Quinine-Thiourea Catalyzed Aldol Reaction of Isatin with Acetone
-
To a solution of isatin (0.2 mmol) in acetone (1.0 mL), add the quinine-derived thiourea catalyst (0.04 mmol, 20 mol%).
-
Stir the mixture at room temperature for the specified time.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-hydroxy-3-(2-oxopropyl)indolin-2-one.
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Determine the enantiomeric excess by chiral HPLC analysis.
Reaction Mechanisms
Bifunctional Activation in Quinine-Thiourea Catalyzed Aldol Reaction
In many reactions, quinine and its derivatives act as bifunctional catalysts. The tertiary amine of the quinuclidine core functions as a Brønsted base to deprotonate the nucleophile, while another functional group, such as the thiourea moiety, acts as a Brønsted acid or hydrogen-bond donor to activate the electrophile. This dual activation within a chiral scaffold is key to achieving high stereoselectivity.
Caption: A simplified diagram illustrating the bifunctional activation mechanism of a quinine-thiourea catalyst in an asymmetric reaction.
References
- 1. On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinine catalysed asymmetric Michael additions in a sustainable solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enantiomeric Excess in Quinine-Mediated Catalysis
Welcome to the technical support center for quinine-mediated catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective reactions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you enhance the enantiomeric excess (ee) of your catalytic processes.
Frequently Asked Questions (FAQs)
Q1: My quinine-catalyzed reaction is giving a low enantiomeric excess. What are the most common causes?
A1: Low enantiomeric excess in quinine-catalyzed reactions can stem from several factors. The most common culprits include:
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Catalyst Purity: The presence of impurities or diastereomers in the quinine catalyst can significantly reduce enantioselectivity.
-
Reaction Conditions: Suboptimal temperature, solvent, or concentration can negatively impact the stereochemical outcome.
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Substrate Quality: Impurities in the starting materials can interfere with the catalytic cycle.
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Moisture: The presence of water can affect the catalyst's performance and the reaction pathway.
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Catalyst Degradation: Quinine and its derivatives can degrade under certain conditions, leading to a loss of activity and selectivity.
Q2: How critical is the solvent choice for achieving high enantioselectivity?
A2: Solvent choice is a critical parameter. Nonpolar solvents often lead to higher enantiomeric excess than polar solvents. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition state. It is highly recommended to screen a range of solvents during reaction optimization.
Q3: Can additives be used to improve the enantiomeric excess?
A3: Yes, additives can have a significant impact. Acidic or basic co-catalysts are often employed to enhance both reactivity and enantioselectivity. For example, in the Michael addition of β-diones to enones, aromatic carboxylic acids have been shown to be superior co-catalysts.[1]
Q4: Does the reaction temperature significantly affect the enantiomeric excess?
A4: The effect of temperature is reaction-dependent. While some reactions show little temperature dependence, others exhibit a marked increase in enantioselectivity at lower temperatures.[1] It is advisable to study the effect of temperature on your specific reaction.
Q5: How can I purify my quinine catalyst to improve its performance?
A5: Recrystallization is an effective method for purifying quinine and its salts. This process can remove impurities and potentially enrich the desired diastereomer, leading to higher enantioselectivity in your reactions. A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.
Troubleshooting Guide: Low Enantiomeric Excess
This guide provides a structured approach to diagnosing and resolving issues of low enantiomeric excess in your quinine-mediated reactions.
Caption: Troubleshooting workflow for low enantiomeric excess.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the quantitative effects of various parameters on the enantiomeric excess for specific quinine-catalyzed reactions.
Table 1: Enantioselective Michael Addition of Dimedone to Cinnamone
| Entry | Acid Co-catalyst (40 mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | p-Toluenesulfonic acid | CH2Cl2 | Room Temp. | 85 | 87 |
| 2 | Trifluoroacetic acid | CH2Cl2 | Room Temp. | 82 | 88 |
| 3 | Benzoic acid | CH2Cl2 | Room Temp. | 90 | 90 |
| 4 | o-Nitrobenzoic acid | CH2Cl2 | Room Temp. | 92 | 92 |
| 5 | Salicylic acid | CH2Cl2 | Room Temp. | 95 | 94 |
| 6 | Salicylic acid | THF | Room Temp. | 96 | 95 |
| 7 | Salicylic acid | Toluene | Room Temp. | 93 | 91 |
| 8 | Salicylic acid | THF | 0 | 94 | 97 |
Data synthesized from a study on quinine-based organocatalysts.[1]
Table 2: Enantioselective Aza-Henry Reaction of Isatin-Derived Ketimines with Nitroethane
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Additive | Yield (%) | ee (%) | dr |
| 1 | 10 | Toluene | -20 | 3 Å MS | 95 | 90 | 90:10 |
| 2 | 5 | Toluene | -20 | 3 Å MS | 93 | 88 | 88:12 |
| 3 | 10 | CH2Cl2 | -20 | 3 Å MS | 92 | 85 | 85:15 |
| 4 | 10 | THF | -20 | 3 Å MS | 88 | 80 | 82:18 |
| 5 | 10 | Toluene | 0 | 3 Å MS | 96 | 85 | 87:13 |
| 6 | 10 | Toluene | Room Temp. | 3 Å MS | 97 | 78 | 80:20 |
| 7 | 10 | Toluene | -20 | None | 90 | 82 | 83:17 |
Data based on findings from research on chiral thiourea catalysts derived from hydroquinine.[2]
Experimental Protocols
Protocol 1: General Procedure for Optimizing a Quinine-Catalyzed Michael Addition
This protocol provides a general workflow for the optimization of the enantioselective Michael addition of a β-dicarbonyl compound to an α,β-unsaturated enone.
Caption: Workflow for optimizing a quinine-catalyzed Michael addition.
Methodology:
-
To a stirred solution of the α,β-unsaturated enone (0.15 mmol) in the chosen anhydrous solvent (1 mL) at the desired temperature, add the quinine-based catalyst (0.02 mmol, 20 mol%) and the acid co-catalyst (0.04 mmol, 40 mol%).
-
Add the β-dicarbonyl compound (0.1 mmol) to the mixture.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) analysis.
Protocol 2: General Procedure for a Quinine-Catalyzed Aza-Henry Reaction
Methodology:
-
To a vial containing the isatin-derived ketimine (0.1 mmol) and 3 Å molecular sieves (40 mg), add the quinine-derived catalyst (0.01 mmol, 10 mol%) and the chosen anhydrous solvent (1 mL).
-
Cool the mixture to the desired temperature (e.g., -20 °C) and stir for 10 minutes.
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Add the nitroalkane (0.5 mmol, 5 equivalents) to the reaction mixture.
-
Continue stirring at the same temperature until the reaction is complete (monitor by TLC).
-
Directly purify the crude reaction mixture by flash column chromatography on silica gel to obtain the desired product.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).[2]
Protocol 3: Purification of Quinine by Recrystallization
This protocol describes a method for purifying commercial quinine to enhance its catalytic performance.
References
- 1. Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the side effects of cinchonism during experiments involving quinine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is cinchonism and what are its common symptoms?
A1: Cinchonism is a collection of symptoms that can occur due to the ingestion of quinine and its derivatives.[1] These symptoms can range from mild to severe and are often dose-dependent.[2] Common symptoms include tinnitus (ringing in the ears), headache, nausea, dizziness, blurred vision, and changes in color perception.[3] In a study involving oral quinine for the treatment of P. falciparum, cinchonism occurred in nearly all subjects to some degree.[4]
Q2: At what dosage do cinchonism symptoms typically appear?
A2: Symptoms of mild cinchonism can occur even at standard therapeutic doses of quinine.[2] While severe toxicity is more common with overdoses, researchers should be aware that even therapeutic doses can elicit adverse reactions in susceptible individuals. Plasma quinine concentrations above 15 mg/L are associated with an increased risk of permanent visual damage and cardiac arrhythmias.[4]
Q3: What is the primary management strategy when a research participant develops cinchonism?
A3: The general management of cinchonism is to discontinue the offending drug and provide supportive care.[4] For mild symptoms that do not significantly impact the participant's well-being, it may be possible to continue the experiment with close monitoring. However, any decision to continue should be made with extreme caution and in consultation with a medical professional.
Q4: Are the effects of cinchonism reversible?
A4: Most symptoms of cinchonism are reversible and will resolve upon discontinuation of the drug.[5] However, in cases of severe toxicity, some effects, such as hearing loss and visual disturbances, can be permanent.[6] Prompt recognition and management are crucial to prevent long-term complications.
Q5: What are the key risk factors for developing cinchonism?
A5: The primary risk factor for cinchonism is the dose of the quinoline drug administered.[4] Other factors can include individual sensitivity, co-administration of other medications that may interfere with quinine metabolism, and pre-existing conditions affecting the liver or kidneys, which are involved in drug clearance.[7][8]
Troubleshooting Guides
Guide 1: Participant Reports Tinnitus or Hearing Disturbances
Step 1: Assess Severity and Document
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Ask the participant to describe the tinnitus (e.g., ringing, buzzing, hissing) and its perceived loudness and persistence.
-
Inquire about any noticeable hearing loss or muffled hearing.
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Document the time of onset and the dosage of the quinine-related compound administered.
Step 2: Immediate Action
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For mild, intermittent tinnitus, continue the experiment with increased monitoring of the participant.
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For persistent, bothersome tinnitus or any reported hearing loss, immediately pause the administration of the investigational drug.
Step 3: Further Evaluation
-
If symptoms persist or worsen after pausing the drug, refer the participant for an audiological evaluation, including pure tone audiometry. Quinine is known to cause a reversible high-tone hearing loss.[5]
-
Consider a dose reduction for subsequent administrations if the experiment is to continue after symptoms resolve.
Step 4: Decision on Continuation
-
If tinnitus is mild and transient, and the participant is willing to continue, proceed with caution and at the current or a reduced dose.
-
If hearing loss is confirmed or tinnitus is severe, discontinuation from the study is the safest course of action.
Guide 2: Participant Reports Visual Disturbances
Step 1: Assess the Nature of the Visual Disturbance
-
Ask the participant to describe the visual symptoms in detail. This could include blurred vision, changes in color perception, double vision (diplopia), or photophobia (light sensitivity).[9]
-
Inquire about the onset and duration of these symptoms.
Step 2: Immediate Action
-
Any report of visual disturbance warrants immediate cessation of the quinine-related compound. Visual disturbances can be a sign of serious toxicity.[4]
Step 3: Ophthalmic Evaluation
-
Refer the participant for an urgent and thorough ophthalmological examination. This should include assessment of visual acuity, visual fields, and a fundoscopic exam to check for any retinal abnormalities.[4]
Step 4: Dose and Study Participation Review
-
Under no circumstances should the investigational drug be re-administered to a participant who has experienced significant visual disturbances.
-
The participant should be withdrawn from the study, and the adverse event should be reported according to the study protocol and institutional guidelines.
Guide 3: Participant Reports Gastrointestinal Distress (Nausea, Vomiting, Diarrhea)
Step 1: Symptom Evaluation
-
Determine the severity and frequency of nausea, vomiting, or diarrhea.
-
Inquire about accompanying symptoms such as abdominal pain or cramping.
Step 2: Supportive Care
-
Provide supportive care, such as encouraging fluid intake to prevent dehydration.
-
Administering the quinine-related compound with food may help to minimize gastric upset.[2]
Step 3: Dose Adjustment Consideration
-
If gastrointestinal symptoms are mild and manageable, the experiment may continue.
-
For persistent or severe symptoms, consider a dose reduction. If symptoms do not resolve with a lower dose, discontinuation of the drug should be considered.
Step 4: Monitoring
-
Closely monitor the participant's hydration status and electrolyte levels if vomiting or diarrhea is significant. A basic metabolic profile can be beneficial in this situation.[4]
Data Presentation
Table 1: Dose-Dependent Adverse Effects of Quinine
| Dose Range/Level | Common Adverse Effects | Incidence/Observations |
| Therapeutic Doses | Mild Cinchonism (tinnitus, headache, nausea, visual disturbances) | Occurs in almost all patients to some degree.[4] Tinnitus onset often precedes hearing loss.[6] |
| High Therapeutic Doses / Mild Overdose | More pronounced cinchonism, reversible high-tone hearing loss | Hearing loss was documented in healthy subjects at a mean maximal plasma quinine concentration of 2 mg/L.[10] |
| Overdose (Plasma concentration > 15 mg/L) | Severe cinchonism, permanent visual damage, cardiac arrhythmias | Increased risk of permanent visual damage and cardiac arrhythmias.[4] |
Experimental Protocols
Protocol 1: Monitoring for Cinchonism Side Effects
Objective: To proactively monitor research participants for the signs and symptoms of cinchonism.
Methodology:
-
Baseline Assessment: Before the first administration of the quinine-related compound, perform and document a baseline assessment of:
-
Auditory function (self-reported hearing and presence of tinnitus).
-
Visual function (self-reported visual acuity and color perception).
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Neurological status (balance and coordination).
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Gastrointestinal symptoms.
-
-
Regular Monitoring: At predefined intervals during the experiment (e.g., 1, 2, 4, and 8 hours post-administration and daily thereafter), question the participant about the presence and severity of any cinchonism symptoms using a standardized questionnaire.
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Targeted Physical Examination: If a participant reports symptoms, perform a targeted physical examination. For example, for reported hearing changes, a Rinne and Weber test can provide a preliminary assessment of sensorineural hearing loss.[4] For visual complaints, assess visual acuity using a Snellen chart.
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Documentation: Meticulously document all reported symptoms, the time of onset, severity, and any actions taken in the participant's research record.
Protocol 2: Dose Reduction for Management of Mild Cinchonism
Objective: To provide a standardized approach for dose reduction in participants experiencing mild, tolerable cinchonism.
Methodology:
-
Trigger for Dose Reduction: A dose reduction should be considered if a participant reports persistent but mild symptoms of cinchonism (e.g., mild tinnitus, transient dizziness, or mild nausea) that do not significantly impair their daily activities.
-
Dose Reduction Steps:
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Step 1: Reduce the next scheduled dose by 25%.
-
Step 2: If symptoms persist at the 25% reduced dose, reduce the subsequent dose by 50% of the original dose.
-
Step 3: If symptoms still persist, discontinue the administration of the investigational drug.
-
-
Symptom Reassessment: After each dose reduction, reassess the participant for the presence and severity of cinchonism symptoms before administering the next dose.
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Return to Original Dose: If symptoms resolve at a lower dose, a cautious re-escalation to the original dose may be considered on a case-by-case basis, with very close monitoring.
Visualizations
References
- 1. Qualaquin (quinine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Cinchonism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quinine induces reversible high-tone hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatments - Tinnitus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. These highlights do not include all the information needed to use Quinine Sulfate Capsules, USP safely and effectively. See full prescribing information for Quinine Sulfate Capsules, USP. QUININE Sulfate Capsules, USP for oral useInitial U.S. Approval: 2005 [dailymed.nlm.nih.gov]
- 9. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Stabilization of Quinine Hydrobromide Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of quinine hydrobromide solutions for long-term experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of quinine solutions is influenced by several environmental factors. The most critical are exposure to light, pH, temperature, and the presence of oxygen. Light can induce photodegradation, while non-optimal pH can catalyze acidic or alkaline hydrolysis. Elevated temperatures accelerate all degradation processes.
Q2: What are the common degradation products of quinine?
A2: A significant degradation product of quinine is quinotoxine (also known as quinicin), which is formed via an acid-catalyzed rearrangement. Oxidative degradation can also occur, leading to various byproducts. It is crucial to use stability-indicating analytical methods to separate and quantify quinine from these degradants.
Q3: What are the recommended storage conditions for long-term use?
A3: For long-term storage, this compound solutions should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil. Solutions should be stored in a cool, dry, and well-ventilated place, preferably refrigerated (e.g., at 4°C).[1][2] It is also advisable to use tightly sealed containers to minimize exposure to air and potential oxidation.[1] Studies on similar quinine salts have shown stability for 48 to 72 hours at 4°C.[2][3]
Q4: How does the choice of solvent or container impact stability?
A4: Quinine solutions are often prepared in common intravenous solutions like 5% dextrose in water or normal saline, where they have been shown to be stable for at least 24 hours at room temperature.[4][5] However, the container material can be a factor. For instance, storage in PVC bags can lead to the leaching of plasticizers like di(2-ethylhexyl)phthalate (DEHP), especially at elevated temperatures (45°C).[2][3] To minimize this, solutions should be infused immediately after preparation or stored at 4°C for a maximum of 48 hours.[2][3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My quinine solution has turned yellow or brown.
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Probable Cause: This discoloration is a common sign of degradation, likely due to oxidation or photodegradation. Exposure to ambient light or atmospheric oxygen can accelerate these reactions.
-
Solution:
-
Discard the discolored solution.
-
Prepare a fresh solution using high-purity solvent.
-
Always store the solution in a light-protected container (amber glass) and consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.
-
Issue 2: I observe precipitation or cloudiness in my solution.
-
Probable Cause: Precipitation can occur due to several reasons:
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pH Shift: A change in the pH of the solution can reduce the solubility of this compound.
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Supersaturation: The solution may have been prepared at a concentration above its solubility limit at the storage temperature.
-
Incompatibility: The quinine salt may be reacting with components of the infusion solution or container.
-
-
Solution:
-
Verify the pH of your solution and adjust if necessary using a suitable buffer.
-
Ensure your working concentration is below the solubility limit at your storage and experimental temperatures.
-
If incompatibility is suspected, try a different solvent system or container type (e.g., glass instead of PVC).
-
Issue 3: My experimental results are inconsistent or show a loss of compound activity.
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Probable Cause: Inconsistent results are often a sign that the concentration of active quinine in your solution has decreased due to degradation. Even without visible signs like color change, significant degradation can occur.
-
Solution:
-
Implement a routine quality control check of your stock solution using a stability-indicating method like HPLC (see Experimental Protocols section).
-
Prepare fresh solutions more frequently. For critical long-term experiments, prepare a new solution from solid this compound daily or weekly, depending on stability data.
-
Use the workflow below to ensure solution integrity throughout your experiment.
-
Data and Protocols
Data Presentation
Table 1: Summary of Factors Affecting Quinine Solution Stability
| Factor | Effect on Stability | Mitigation Strategy |
| Light | Accelerates photodegradation, leading to discoloration and loss of potency. | Store solutions in amber glass vials or wrap containers in foil.[1] |
| Temperature | Higher temperatures increase the rate of all degradation reactions. | Store solutions at refrigerated temperatures (e.g., 4°C).[2][3] Avoid high temperatures (e.g., 45°C).[2] |
| pH | Acidic conditions can catalyze the formation of quinotoxine. | Maintain pH within a stable range, typically close to neutral for many formulations.[6] |
| Oxygen | Promotes oxidative degradation. | Purge solution with inert gas (N₂, Ar); use tightly sealed containers.[1] |
| Container | PVC containers may leach plasticizers (DEHP). | Use glass containers or infuse promptly if using PVC bags.[2][3] |
Table 2: Example Stability of Quinine Solutions in 5% Dextrose Stored in PVC Bags [2][3]
| Storage Temperature | Duration | Quinine Remaining | DEHP Leached |
| 22°C (Room Temp) | 8 hours | >90% | Low |
| 4°C (Refrigerated) | 48-72 hours | >90% | Low |
| 45°C (Elevated) | 96 hours | >90% | High (up to 21 µg/mL) |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Quinine Quantification
This protocol is a composite based on several validated methods for analyzing quinine and its related substances.[6][7][8] It can be used to determine the concentration of quinine in your solution and detect the presence of degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.
-
C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 5 µm particle size).[7][8]
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, methanol, water.
-
Reagents for buffer preparation (e.g., ammonium acetate or sodium phosphate monobasic).[8]
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | A mixture of buffer and organic solvents. Example: 0.1 M Ammonium Acetate (pH 7.0), Acetonitrile, and Methanol (40:25:35 v/v/v).[6] |
| Flow Rate | 1.0 - 1.2 mL/min.[7] |
| Column Temperature | 35°C.[7][8] |
| Injection Volume | 20 - 50 µL.[6][7] |
| Detection Wavelength | 316 nm or 330 nm for quinine.[6][7] |
| Run Time | ~15 minutes (adjust as needed to allow for elution of all degradation products).[7] |
3. Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve pure this compound standard in the mobile phase or a suitable diluent to create a stock solution of known concentration (e.g., 200 µg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Solution: Dilute your experimental this compound solution with the same diluent to a concentration that falls within the range of your calibration curve.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the experimental sample solutions.
-
Compare the chromatogram of your sample to a fresh, undegraded standard. The appearance of new peaks or a decrease in the main quinine peak area indicates degradation.
-
Quantify the quinine concentration in your sample using the linear regression equation from the calibration curve.
Visualized Workflows and Pathways
Caption: Workflow for preparing and using stable quinine solutions.
Caption: Troubleshooting guide for unstable quinine solutions.
Caption: Simplified chemical degradation pathways for quinine.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Stability, compatibility and plasticizer extraction of quinine injection added to infusion solutions and stored in polyvinyl chloride (PVC) containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. core.ac.uk [core.ac.uk]
- 5. core.ac.uk [core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC : Oriental Journal of Chemistry [orientjchem.org]
- 8. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
Quinine Hydrobromide vs. Quinine Sulfate: A Comparative Analysis of Bioavailability and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Quinine, a cornerstone in the treatment of malaria for centuries, is administered in various salt forms. Among these, the sulfate and hydrobromide salts have been utilized, prompting questions regarding their comparative bioavailability and therapeutic efficacy. This guide provides an objective comparison of quinine hydrobromide and quinine sulfate, drawing upon available scientific data to inform researchers and drug development professionals.
Executive Summary
Direct comparative studies on the bioavailability and efficacy of this compound versus quinine sulfate are scarce in publicly available literature. However, research on other quinine salts, such as the hydrochloride and dihydrochloride, provides strong inferential evidence. Studies comparing quinine sulfate with quinine hydrochloride and quinine dihydrochloride have found no statistically significant differences in their key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). This suggests that the bioavailability of different quinine salts is likely to be comparable due to the rapid dissociation of the salt form in the gastrointestinal tract, leaving the quinine base to be absorbed.
The therapeutic efficacy of quinine is primarily attributed to the quinine molecule itself, which acts on the malaria parasite. Therefore, equivalent bioavailability of the different salt forms would be expected to result in similar clinical efficacy. The primary mechanism of action involves the inhibition of hemozoin biocrystallization within the parasite's food vacuole, leading to an accumulation of toxic free heme and subsequent parasite death.
This guide will delve into the available data on the bioavailability of various quinine salts, detail the experimental protocols used in these studies, and provide a visual representation of quinine's mechanism of action.
Data Presentation: Bioavailability of Quinine Salts
While direct comparative data for this compound is limited, the following table summarizes the findings of a study comparing quinine sulfate and quinine dihydrochloride, which offers valuable insights into the interchangeability of these salt forms.
Table 1: Comparative Bioavailability of Quinine Sulfate and Quinine Dihydrochloride
| Parameter | Quinine Sulfate (Capsule) | Quinine Dihydrochloride (Plain Tablet) | Statistical Significance (p-value) |
| Cmax (Maximum Plasma Concentration) | Not specified | Not specified | > 0.05 |
| Tmax (Time to Cmax) | Not specified | Not specified | > 0.05 |
| AUC (Area Under the Curve) | Not specified | Not specified | > 0.05 |
| Absolute Bioavailability | 64.5% | 64.3% | > 0.05 |
Data from a study on the bioavailability of sulphate and dihydrochloride salts of quinine.[1]
Another study comparing the relative bioavailability of quinine hydrochloride, sulphate, and ethylcarbonate salts also reported no statistically significant differences in their plasma drug concentration-time profiles.[2] These findings collectively suggest that the choice of salt form may not significantly impact the bioavailability of quinine.
Experimental Protocols
The methodologies employed in bioavailability studies of quinine salts are crucial for understanding the validity and reliability of the presented data. A typical experimental protocol for a comparative bioavailability study is outlined below.
Study Design: Randomized, Crossover Bioavailability Study
A randomized, crossover study design is often employed to compare the bioavailability of different drug formulations.
-
Participants: Healthy adult volunteers are recruited for the study. A screening process ensures that participants meet specific inclusion and exclusion criteria, including normal health status and no history of allergies to the study drug.
-
Randomization: Participants are randomly assigned to receive one of the quinine salt formulations (e.g., quinine sulfate or this compound) in the first study period.
-
Dosing: After an overnight fast, a single oral dose of the assigned quinine salt is administered with a standardized volume of water.
-
Washout Period: A washout period of at least one week separates the two study periods to ensure the complete elimination of the drug from the body before the administration of the second formulation.
-
Crossover: In the second study period, participants receive the alternate quinine salt formulation.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Plasma Analysis: The concentration of quinine in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The collected plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
-
Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters of the two formulations to determine if there are any significant differences in their bioavailability.
Mandatory Visualization
Signaling Pathway: Quinine's Mechanism of Action
The primary antimalarial action of quinine targets the detoxification of heme within the Plasmodium falciparum parasite. The following diagram illustrates this pathway.
Caption: Quinine's mechanism of action in the malaria parasite.
This diagram illustrates how quinine disrupts the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.[3][4][5][6] By inhibiting the formation of hemozoin crystals, quinine leads to the accumulation of free heme, which is lethal to the parasite.
Conclusion
Based on the available evidence from studies on analogous quinine salts, it is reasonable to infer that this compound and quinine sulfate exhibit comparable bioavailability and, consequently, similar therapeutic efficacy. The choice between these salt forms may, therefore, be guided by other factors such as manufacturing considerations, stability, and cost-effectiveness. However, it is imperative to acknowledge the absence of direct, head-to-head clinical trials comparing these two specific salts. Future research directly comparing the pharmacokinetics and clinical outcomes of this compound and quinine sulfate would be beneficial to definitively establish their therapeutic equivalence.
References
- 1. Bioavailability of sulphate and dihydrochloride salts of quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative bioavailability of the hydrochloride, sulphate and ethyl carbonate salts of quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Comparative Study of Cinchona Alkaloids as Chiral Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cinchona alkaloids, naturally occurring compounds extracted from the bark of the Cinchona tree, have emerged as a cornerstone in the field of asymmetric catalysis. Their unique stereochemical architecture, featuring a rigid quinoline and a flexible quinuclidine moiety, provides a privileged chiral scaffold for inducing stereoselectivity in a wide array of chemical transformations. This guide offers a comparative analysis of the four primary cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—and their synthetically modified derivatives, focusing on their performance as chiral organocatalysts. Experimental data is presented to objectively compare their efficacy in key asymmetric reactions, supplemented with detailed experimental protocols and mechanistic diagrams to provide a comprehensive resource for researchers in organic synthesis and drug development.
Performance Comparison of Cinchona Alkaloid Catalysts
The catalytic performance of cinchona alkaloids and their derivatives is highly dependent on the specific reaction, substrates, and reaction conditions. The inherent pseudoenantiomeric relationship between quinine/quinidine and cinchonine/cinchonidine often allows for access to both enantiomers of a product by selecting the appropriate alkaloid catalyst.[1] Modifications at the C9 hydroxyl group have led to the development of highly efficient bifunctional catalysts, such as thioureas and squaramides, which can activate both the nucleophile and the electrophile simultaneously.[2]
Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloid-derived catalysts, particularly those incorporating a thiourea or squaramide moiety, have proven to be exceptionally effective in controlling the stereochemical outcome of this reaction. These bifunctional catalysts utilize the basic quinuclidine nitrogen to deprotonate the nucleophile and the acidic N-H protons of the thiourea or squaramide group to activate the electrophile via hydrogen bonding.[3]
| Catalyst Type | Cinchona Alkaloid Backbone | Nucleophile | Electrophile | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| Thiourea | Cinchonidine | Acetylacetone | trans-β-Nitrostyrene | 95 | 92 (S) | 5 | [4] |
| Thiourea | Cinchonine | Acetylacetone | trans-β-Nitrostyrene | 94 | 91 (R) | 5 | [4] |
| Squaramide | Cinchonine | Methyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 75 | 93 | 10 | [5] |
| Squaramide | Quinidine | Diethyl malonate | trans-β-Nitrostyrene | 98 | 95 (S) | 1 | [6] |
| Primary Amine | 9-Amino(9-deoxy)epicinchonine | Nitromethane | Chalcone | 85 | 94 | 10 | [2] |
Asymmetric Aldol Reaction of Isatins
The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals. Cinchona alkaloids and their derivatives have been successfully employed as catalysts in the aldol reaction of various substrates, including isatins, to produce chiral 3-substituted 3-hydroxy-2-oxindoles with high enantioselectivity.
| Catalyst Type | Cinchona Alkaloid Backbone | Nucleophile | Electrophile | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| Natural Alkaloid | Quinine | Acetone | Isatin | 78 | 85 | 10 | [2] |
| Thiourea | Cinchonine | Acetone | N-Boc Isatin | 98 | 97 | 10 | [2] |
| Urea | Cinchonidine | α-Azido ketone | Ethyl pyruvate | 89 | 92 | 10 | [2] |
| Primary Amine | 9-Amino(9-deoxy)epicinchonidine | Pyruvic aldehyde dimethyl acetal | Isatin | 96 | 97 (R) | 10 | [2] |
| Primary Amine | 9-Amino(9-deoxy)epicinchonine | Pyruvic aldehyde dimethyl acetal | Isatin | 95 | 95 (S) | 10 | [2] |
Experimental Protocols
General Procedure for Asymmetric Michael Addition Catalyzed by a Cinchona Squaramide Derivative
This protocol is adapted from the work of Itagaki et al. and provides a general method for the asymmetric Michael addition of a β-ketoester to a nitroolefin.[5]
Materials:
-
Cinchonine-derived squaramide catalyst (e.g., Rawal's catalyst)
-
Methyl 2-oxocyclopentanecarboxylate
-
trans-β-Nitrostyrene
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred solution of the cinchonine-derived squaramide catalyst (0.05 mmol, 10 mol%) in anhydrous THF (2.5 mL) at room temperature, add methyl 2-oxocyclopentanecarboxylate (0.50 mmol, 1.0 equiv.).
-
After stirring for 5 minutes, add trans-β-nitrostyrene (0.55 mmol, 1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Procedure for Asymmetric Aldol Reaction Catalyzed by a 9-Amino Cinchona Alkaloid
This protocol provides a general method for the direct asymmetric aldol reaction of hydroxyacetone with an aromatic aldehyde, as described by Kacprzak and coworkers.[7]
Materials:
-
9-Amino-9-epi-cinchonine ditartrate catalyst
-
Hydroxyacetone (Acetol)
-
Aromatic aldehyde (e.g., p-nitrobenzaldehyde)
-
Solvent (e.g., Toluene)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of the 9-amino-9-epi-cinchonine ditartrate catalyst (0.02 mmol, 2 mol%) in the chosen solvent (1 mL) at the desired temperature (e.g., -20 °C), add the aromatic aldehyde (1.0 mmol, 1.0 equiv.).
-
After stirring for 10 minutes, add hydroxyacetone (2.0 mmol, 2.0 equiv.) to the mixture.
-
Stir the reaction vigorously at the same temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can often be of high purity, but if necessary, it can be further purified by crystallization or column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis.
Mechanistic Insights and Visualizations
The high efficiency and stereoselectivity of bifunctional cinchona alkaloid catalysts are attributed to their ability to simultaneously activate both the nucleophile and the electrophile in a well-organized transition state. The quinuclidine nitrogen acts as a Brønsted base, deprotonating the nucleophile, while the acidic protons of the thiourea or squaramide moiety act as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation brings the reactants into close proximity within the chiral environment of the catalyst, leading to a highly stereocontrolled bond formation.
Caption: Proposed catalytic cycle for a bifunctional cinchona alkaloid-catalyzed Michael addition.
The following diagram illustrates the general workflow for catalyst screening and reaction optimization, a crucial process in developing efficient asymmetric transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinine total synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple and practical direct asymmetric aldol reaction of hydroxyacetone catalyzed by 9-amino Cinchona alkaloid tartrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating Enantiomeric Excess in Quinine-Catalyzed Reactions
For researchers in drug development and organic synthesis, the accurate determination of enantiomeric excess (ee) is paramount, especially when employing chiral catalysts like quinine and its derivatives. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and supporting data from quinine-catalyzed reactions.
Performance Comparison of Analytical Techniques
The choice of analytical method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy and precision, sample availability, and the instrumentation at hand. The following table summarizes the key performance indicators for the three most common techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy (with Chiral Solvating Agents) | Circular Dichroism (CD) Spectroscopy |
| Accuracy | High (<1% error with optimization)[1][2] | Good to High (can be very accurate with proper calibration) | Moderate to High (can be improved with methods like HPLC-CD)[3] |
| Precision | High (reproducibility of ±0.5% or better)[1][2] | Good | Good |
| Sensitivity | High (UV/fluorescence detectors are very sensitive)[4][5] | Moderate (requires sufficient concentration for clear signal separation)[6] | Lower than HPLC with UV/fluorescence detectors[4][5] |
| Speed | Moderate (minutes per sample) | Fast (minutes per sample) | Fast (seconds to minutes per sample) |
| Sample Requirement | Small (micrograms to milligrams) | Larger (milligrams) | Small (micrograms to milligrams) |
| Development Time | Can be time-consuming to develop a new method | Can be relatively fast if a suitable chiral solvating agent is known | Method development is generally straightforward |
| Key Advantage | High resolution and accuracy, widely applicable.[5] | Rapid analysis, provides structural information. | Fast, non-destructive, can be coupled with HPLC.[3] |
| Limitations | Requires a specific chiral stationary phase for each compound class. Errors can be >10% with improper integration.[1][2] | Lower sensitivity, requires a suitable chiral solvating agent, potential for signal overlap. | Less sensitive, requires a chromophore near the stereocenter, may not be suitable for all compounds.[5] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for determining enantiomeric excess using Chiral HPLC, NMR Spectroscopy, and Circular Dichroism.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.
1. Sample Preparation:
-
Dissolve a small amount of the crude or purified reaction product in the mobile phase to be used for the HPLC analysis. A typical concentration is around 1 mg/mL, but this may need to be optimized.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.
2. Instrumentation and Conditions:
-
Chiral Stationary Phase (CSP): Select a chiral column appropriate for the class of compound being analyzed. Polysaccharide-based columns (e.g., Chiralpak AD-H, OD-H, AS-H, or Chiralcel OD-H) are often effective for a wide range of compounds.[7]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chromatography. The ratio of the solvents is critical for achieving good separation and should be optimized.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: A UV detector is most commonly used. The detection wavelength should be set to the λmax of the analyte to ensure maximum sensitivity.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be a rapid method for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent to a solution of the enantiomeric mixture forms transient diastereomeric complexes that have distinct NMR signals.
1. Sample Preparation:
-
Accurately weigh the reaction product (typically 5-10 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Add a carefully measured amount of a suitable chiral solvating agent. The optimal molar ratio of CSA to analyte needs to be determined experimentally but often ranges from 1:1 to 2:1 (CSA:analyte).[6] Common CSAs include derivatives of binaphthol (e.g., BINOL) or quinine itself.[6][8]
-
Gently shake the NMR tube to ensure thorough mixing.
2. NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. It is important to achieve good signal-to-noise and resolution to accurately integrate the signals.
-
Identify the signals that are well-resolved for the two diastereomeric complexes. Protons close to the stereocenter are most likely to show distinct chemical shifts.
3. Data Analysis:
-
Carefully integrate the well-resolved signals corresponding to each diastereomer.
-
Calculate the enantiomeric excess from the integration values: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100 where Integration₁ is the integral of the signal for the major diastereomer and Integration₂ is the integral for the minor diastereomer.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The magnitude of the CD signal is proportional to the enantiomeric excess.
1. Sample Preparation:
-
Dissolve the sample in a solvent that is transparent in the wavelength range of interest. The concentration should be adjusted to give a UV absorbance of approximately 1 at the wavelength of the CD measurement.[9]
-
Ensure the sample is free of any aggregates by centrifugation or filtration.[9]
2. CD Measurement:
-
Record the CD spectrum of the sample over a suitable wavelength range. The region of interest is typically where the molecule has a chromophore near the chiral center.
-
It is crucial to also measure the CD spectrum of a racemic mixture and, if possible, one of the pure enantiomers to establish a calibration curve.
3. Data Analysis:
-
The enantiomeric excess can be determined by comparing the CD signal of the unknown sample to the signal of a pure enantiomer at a specific wavelength: ee (%) = ( [θ]sample / [θ]pure enantiomer ) x 100 where [θ] is the molar ellipticity.
-
Alternatively, a calibration curve of CD signal versus known ee values can be constructed for more accurate measurements.
Supporting Experimental Data for Quinine-Catalyzed Reactions
The following table provides examples of the application of these methods for determining the enantiomeric excess of products from various quinine-catalyzed reactions.
| Reaction Type | Product Class | Analytical Method | Key Experimental Details | Reported ee (%) |
| Aza-Henry Reaction | β-Nitroamines | Chiral HPLC | Column: Chiracel AD-H; Mobile Phase: Hexane/Isopropanol; Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.[7] | 78-99[7] |
| Michael Addition | 3,4-Dihydropyrans | Chiral HPLC | Columns: Chiralpak AD-H, OD-H, and IC.[10] | 52-98[10] |
| Aldol Reaction | 3-Alkyl-3-hydroxyindolin-2-ones | Chiral HPLC | - | 61-93[11] |
| Desymmetrization | γ-Carboxy-β-amino acids | - | - | -[12] |
| Epoxidation | Epoxides | - | - | - |
| [3+3] Cycloaddition | Tetrasubstituted Piperidines | - | - | up to 97[13] |
This guide provides a framework for researchers to select and implement the most appropriate method for validating the enantiomeric excess of their quinine-catalyzed reaction products. By carefully considering the strengths and limitations of each technique and following rigorous experimental protocols, reliable and accurate results can be achieved.
References
- 1. Determination of Enantiomeric Excess using the Ultraviolet-Circular Dichroism and the High-Performance Liquid Chromatography-Circular Dichroism Methods [opg.optica.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uma.es [uma.es]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. pubs.acs.org [pubs.acs.org]
- 7. banglajol.info [banglajol.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. researchgate.net [researchgate.net]
- 11. Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Desymmetrization catalyzed by Quinine Derivative - Buchler GmbH [buchler-gmbh.com]
- 13. Enantioselective total synthesis of the unnatural enantiomer of quinine - PMC [pmc.ncbi.nlm.nih.gov]
Quinine Hydrobromide vs. Chloroquine: A Comparative Guide on Efficacy Against Resistant Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of chloroquine-resistant Plasmodium falciparum have posed a significant challenge to malaria control efforts worldwide. This has necessitated the re-evaluation of older antimalarial drugs, such as quinine, and a thorough comparison of their efficacy against resistant parasite strains. This guide provides an objective comparison of the performance of quinine hydrobromide versus chloroquine in the context of resistant P. falciparum, supported by experimental data and detailed methodologies.
Executive Summary
While chloroquine has historically been a cornerstone of malaria treatment, its efficacy has been severely compromised by widespread parasite resistance. Quinine, an older antimalarial, often remains effective against chloroquine-resistant P. falciparum. In vitro studies consistently demonstrate that chloroquine-resistant parasite strains exhibit significantly higher 50% inhibitory concentrations (IC50) for chloroquine compared to sensitive strains, while the increase in IC50 for quinine is generally less pronounced. Clinical data, although limited in direct head-to-head comparisons in exclusively chloroquine-resistant populations, suggests that quinine can achieve parasite clearance in cases where chloroquine fails. This guide synthesizes available data to facilitate a comprehensive understanding of the relative efficacy of these two compounds.
Data Presentation: In Vitro and In Vivo Efficacy
In Vitro Susceptibility of P. falciparum Strains
The following table summarizes the 50% inhibitory concentrations (IC50) of chloroquine and quinine against various chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Parasite Strain | Chloroquine Resistance Status | Chloroquine IC50 (nM) | Quinine IC50 (nM) | Reference |
| 3D7 | Sensitive | 8.6 ± 0.4 | - | [1] |
| HB3 | Sensitive | 16.8 ± 0.5 | - | [1] |
| Dd2 | Resistant | 90.2 ± 10.6 | - | [1] |
| K1 | Resistant | 155 ± 11.4 | - | [1] |
| MZR-I | Resistant | >1000 | >200 | [2] |
| MZR-II | Resistant | >1000 | >200 | [2] |
| MZR-III | Resistant | >1000 | >200 | [2] |
| MZR-IV | Resistant | >1000 | >200 | [2] |
| Gabonese Isolates (Franceville) | 50% Resistant | 111.7 (mean) | 156.7 (mean) | [3] |
| Gabonese Isolates (Bakoumba) | 95% Resistant | 325.8 (mean) | 385.5 (mean) | [3] |
In Vivo Comparative Efficacy Data
The following data is from a randomized, double-blind clinical trial in the Philippines comparing chloroquine and quinine in patients with uncomplicated P. falciparum malaria. The study included patients with both chloroquine-sensitive and resistant infections[4].
| Parameter | Chloroquine (25 mg/kg over 3 days) | Quinine (10 mg/kg 3 times daily for 5 days) | P-value |
| Parasite Clearance Time (hours, mean ± SD) | 76.1 ± 29.3 | 60.3 ± 12.5 | 0.13 |
| Fever Clearance Time (hours, mean ± SD) | 46.3 ± 24.7 | 43.2 ± 20.0 | 0.76 |
Note: In this study, in vitro testing of isolates from a subset of patients revealed that 4 out of 5 in the chloroquine group were resistant, while all 4 tested from the quinine group were sensitive[4].
Experimental Protocols
In Vitro Drug Susceptibility Testing (SYBR Green I-based Assay)
A common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs is the SYBR Green I-based fluorescence assay.
1. Parasite Culture:
-
P. falciparum strains are cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX I, L-glutamine, and gentamicin.
-
Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2[5].
2. Drug Plate Preparation:
-
Stock solutions of this compound and chloroquine phosphate are prepared in a suitable solvent (e.g., 70% ethanol or sterile distilled water).
-
Serial dilutions of the drugs are made in RPMI-1640 medium and dispensed into 96-well microtiter plates.
3. Assay Procedure:
-
Synchronized ring-stage parasites are added to the drug-containing and drug-free control wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 1.5-2%.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture[6].
4. Measurement of Parasite Growth:
-
After incubation, a lysis buffer containing SYBR Green I dye is added to each well.
-
The plates are incubated in the dark at room temperature to allow for lysis of the erythrocytes and staining of the parasite DNA.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively[5].
5. Data Analysis:
-
The fluorescence intensity is proportional to the amount of parasite DNA.
-
The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.
In Vivo Therapeutic Efficacy Assessment (WHO Protocol)
The World Health Organization provides a standardized protocol for assessing the therapeutic efficacy of antimalarial drugs in vivo.
1. Study Population and Design:
-
Patients with uncomplicated P. falciparum malaria, confirmed by microscopy, are enrolled.
-
Inclusion criteria typically include age, fever, and a minimum parasite density.
-
Exclusion criteria include signs of severe malaria, pregnancy, and recent use of antimalarial drugs.
-
The study is often designed as a randomized, controlled trial.
2. Drug Administration:
-
Patients are randomly assigned to receive either this compound or chloroquine at standard therapeutic doses.
-
Drug administration is supervised to ensure compliance.
3. Follow-up and Monitoring:
-
Patients are followed for 28 or 42 days.
-
Clinical assessments (e.g., temperature) and parasitological examinations (thick and thin blood smears) are performed at regular intervals (e.g., days 0, 1, 2, 3, 7, 14, 21, and 28).
4. Endpoints:
-
Primary endpoints include:
-
Parasite Clearance Time (PCT): Time from the start of treatment until the first of two consecutive blood smears is negative for asexual parasites.
-
Fever Clearance Time (FCT): Time from the start of treatment until the patient's temperature falls below 37.5°C and remains so for at least 48 hours.
-
Treatment Failure: Classified as early treatment failure, late clinical failure, or late parasitological failure based on clinical and parasitological parameters. This includes the concept of recrudescence, the reappearance of parasites after initial clearance.
-
-
Secondary endpoints may include gametocyte carriage and the incidence of adverse drug reactions.
5. Data Analysis:
-
The proportion of treatment failures in each group is calculated.
-
PCT and FCT are compared between the treatment groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
Mechanism of Chloroquine Action and Resistance
Caption: Mechanism of chloroquine action and resistance in P. falciparum.
Experimental Workflow for In Vitro Drug Susceptibility Testing
References
- 1. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine and quinine: a randomized, double-blind comparison of efficacy and side effects in the treatment of Plasmodium falciparum malaria in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Quinine Hydrochloride vs. Quinine Hydrobromide
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of active pharmaceutical ingredients is paramount. This guide provides an objective, data-driven comparison of two common salt forms of the antimalarial drug quinine: quinine hydrochloride and quinine hydrobromide.
This report delves into a comparative analysis of the spectroscopic properties of quinine hydrochloride and this compound, utilizing data from Ultraviolet-Visible (UV-Vis), Fluorescence, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to provide a clear, comparative reference for the identification, characterization, and quality control of these two important pharmaceutical salts.
Chemical Structures
The foundational difference between the two salts lies in the counter-ion, which can subtly influence their physicochemical properties.
UV-Visible Spectroscopy
In dilute acidic solutions, both quinine hydrochloride and this compound exhibit characteristic UV absorption bands. The spectra are dominated by the quinine molecule itself, with the halide counter-ion having a negligible effect on the absorption maxima.
| Salt Form | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| Quinine Hydrochloride | ~250 | ~347 | 0.05 M H₂SO₄ |
| This compound | ~250 | ~347 | 0.05 M H₂SO₄ |
Table 1. UV-Visible Absorption Maxima of Quinine Salts. The data is based on the behavior of quinine in acidic solution, as the counter-ion does not significantly influence the UV-Vis spectrum[1][2].
Fluorescence Spectroscopy
Quinine is well-known for its strong fluorescence in acidic solutions. Similar to UV-Vis spectroscopy, the fluorescence properties are primarily dictated by the quinine moiety.
| Salt Form | Excitation λmax (nm) | Emission λmax (nm) | Solvent |
| Quinine Hydrochloride | ~250, ~350 | ~450-460 | 0.05 M H₂SO₄ |
| This compound | ~250, ~350 | ~450-460 | 0.05 M H₂SO₄ |
Table 2. Fluorescence Excitation and Emission Maxima of Quinine Salts. The data reflects the characteristic fluorescence of quinine in an acidic environment[1][2].
Infrared (IR) Spectroscopy
IR spectroscopy reveals more distinct differences between the two salts, particularly in the fingerprint region, due to the influence of the different halide counter-ions on the crystal lattice and vibrational modes of the molecule.
| Functional Group | Quinine Hydrochloride (cm⁻¹) | This compound (cm⁻¹) |
| O-H stretch | Broad, ~3400 | Broad, ~3400 |
| C-H stretch (aromatic) | ~3070 | ~3070 |
| C-H stretch (aliphatic) | ~2940 | ~2940 |
| C=C, C=N stretch (aromatic) | ~1620, ~1590, ~1510 | ~1620, ~1590, ~1510 |
| C-O stretch (methoxy) | ~1240 | ~1240 |
| C-O stretch (alcohol) | ~1030 | ~1030 |
Table 3. Key IR Absorption Bands for Quinine Hydrochloride and this compound. While many bands are similar, subtle shifts and changes in peak shape and intensity can be observed upon close inspection of the full spectra, which can be used for differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can reveal subtle electronic differences between the two salt forms. The chemical shifts of protons and carbons in close proximity to the protonated nitrogen atoms may be slightly influenced by the different halide counter-ions.
¹H NMR Spectroscopy
| Proton | Quinine Hydrochloride (ppm) | This compound (ppm) |
| Aromatic Protons | 6.3 - 8.7 | 6.4 - 8.7 |
| Vinyl Protons | 5.0 - 5.6 | 5.0 - 5.9 |
| Methoxy Protons | ~3.6 | ~3.7 |
| Aliphatic Protons | 1.2 - 3.5 | 1.2 - 3.5 |
Table 4. Approximate ¹H NMR Chemical Shift Ranges for Quinine Hydrochloride and this compound in CDCl₃. Specific shifts for individual protons can be found in the provided spectral data[3].
¹³C NMR Spectroscopy
| Carbon Type | Quinine Hydrochloride (ppm) | This compound (ppm) |
| Aromatic Carbons | 102 - 158 | 102 - 158 |
| Vinyl Carbons | 114, 142 | 114, 142 |
| Methoxy Carbon | ~56 | ~56 |
| Aliphatic Carbons | 20 - 72 | 20 - 72 |
Table 5. Approximate ¹³C NMR Chemical Shift Ranges for Quinine Hydrochloride and this compound. Detailed peak assignments require analysis of 2D NMR spectra[4][5][6].
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of quinine salts. Instrument parameters should be optimized for the specific equipment used.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the quinine salt (hydrochloride or hydrobromide) in 0.05 M sulfuric acid. From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum from 200 nm to 400 nm against a 0.05 M sulfuric acid blank.
-
Analysis: Identify the wavelengths of maximum absorbance (λmax).
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the quinine salt (e.g., 1 ppm) in 0.05 M sulfuric acid.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation Spectrum: Set the emission wavelength to 450 nm and scan the excitation wavelengths from 200 nm to 400 nm.
-
Emission Spectrum: Set the excitation wavelength to the determined λmax (e.g., 350 nm) and scan the emission wavelengths from 380 nm to 600 nm.
-
Analysis: Identify the excitation and emission maxima.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the quinine salt. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Measurement: Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve an appropriate amount of the quinine salt in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra. Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for detailed structural elucidation.
-
Analysis: Determine the chemical shifts, coupling constants, and integration of the signals to assign the structure.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of quinine hydrochloride and hydrobromide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(549-49-5) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(549-49-5) 13C NMR spectrum [chemicalbook.com]
- 5. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]
- 6. magritek.com [magritek.com]
A Comparative Guide to the Analysis of Dihydroquinine Impurity in Quinine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of dihydroquinine, a significant process-related impurity in quinine hydrobromide. Dihydroquinine, an alkaloid closely related to quinine, is often present in commercial quinine formulations at levels up to 10%.[1] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of quinine-based pharmaceutical products. This document details and contrasts the performance of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), offering supporting data and experimental protocols to aid in method selection and implementation.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) stands out as the most widely utilized and well-validated method for the analysis of dihydroquinine in quinine salts.[2][3] Capillary Electrophoresis (CE) presents a viable alternative with advantages in terms of solvent consumption and analysis speed.[4] The selection between these techniques often depends on the specific requirements of the laboratory, including sample throughput, available instrumentation, and desired performance characteristics.
Below is a summary of the performance data for a validated Reversed-Phase HPLC (RP-HPLC) method and a representative Capillary Electrophoresis (CE) method for the analysis of cinchona alkaloids.
| Parameter | RP-HPLC Method | Capillary Electrophoresis Method |
| Instrumentation | Shimadzu HPLC with PDA detector | Capillary Electrophoresis system |
| Column/Capillary | Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm) | Fused silica capillary |
| Mobile Phase/Buffer | Acetonitrile and Sodium Phosphate Buffer | 18 mM Tris, 3 mM Cu(II), 20 mM HP-β-CD, pH 5.7 |
| Flow Rate/Voltage | 1.2 mL/min | 20 kV |
| Detection | UV at 316 nm | UV (wavelength not specified) |
| Retention/Migration Time (Dihydroquinine) | 6.9 minutes[2] | Not specified for dihydroquinine |
| Limit of Detection (LOD) | 3 µg/mL | 0.24 - 0.41 µg/mL (for major cinchona alkaloids)[1] |
| Limit of Quantitation (LOQ) | 10 µg/mL | 0.73 - 1.35 µg/mL (for major cinchona alkaloids)[1] |
| Linearity Range | 48.7 - 193.87 µg/mL (for quinine sulfate)[2] | 10 - 1000 µg/mL (for major cinchona alkaloids)[1] |
| Accuracy (Recovery) | 99.4%[2] | 95.38 - 106.03% (for major cinchona alkaloids)[1] |
| Precision (%RSD) | < 2.0% | Not specified |
Pharmacopoeial Limits:
The United States Pharmacopeia (USP) specifies a limit for dihydroquinine in Quinine Sulfate, stating that the response of the dihydroquinine peak is not greater than one-ninth that of the quinine peak, which corresponds to a limit of 10.0% .[5] While a specific monograph for this compound with a defined dihydroquinine limit in the European Pharmacopoeia (Ph. Eur.) was not identified in the search, this USP limit for a closely related salt serves as a critical reference point for quality control.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a validated RP-HPLC method for the quantification of dihydroquinine in quinine sulfate, which can be adapted for this compound samples.[2][6]
Instrumentation:
-
Shimadzu HPLC system equipped with a PDA detector and Lab solution software.[6]
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution containing 9.7 g of sodium phosphate in 1 liter of water.[6]
-
Flow Rate: 1.2 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Detection Wavelength: 316 nm.[6]
-
Injection Volume: 20 µL.[6]
-
Run Time: 15 minutes.[6]
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of dihydroquinine reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to achieve a series of calibration standards within the desired concentration range.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibrated range.
Validation Parameters:
-
Specificity: The method should demonstrate good resolution between quinine and dihydroquinine peaks.
-
Linearity: A linear relationship between peak area and concentration should be established over a defined range.
-
Accuracy: Determined by recovery studies of spiked samples, with acceptance criteria typically between 98% and 102%.
-
Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) generally not exceeding 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizations
Logical Workflow for HPLC Analysis of Dihydroquinine Impurity
Caption: Workflow for HPLC Analysis of Dihydroquinine Impurity.
Signaling Pathway for Method Selection Logic
Caption: Decision Pathway for Analytical Method Selection.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. scispace.com [scispace.com]
- 6. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
Unmasking a Common Culprit: A Guide to Quinine Hydrobromide Cross-reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassay results is paramount. However, the potential for cross-reactivity with structurally similar compounds can lead to false-positive results, compromising data integrity. This guide provides a comprehensive comparison of quinine hydrobromide's cross-reactivity in various immunoassays, supported by experimental data and standardized protocols to aid in the critical evaluation of assay specificity.
Quinine, a natural alkaloid historically used for its antimalarial properties, and its salt form, this compound, can be a source of analytical interference in various immunoassays. Due to its structural similarities to certain drug molecules, quinine can be mistakenly recognized by antibodies in these assays, leading to inaccurate results. This is particularly relevant in the context of drugs of abuse screening and therapeutic drug monitoring.
Quantitative Analysis of Quinine Cross-reactivity
The extent of cross-reactivity is typically quantified by determining the concentration of the interfering substance required to produce a signal equivalent to the assay's cutoff concentration for the target analyte. This data is often presented as a percentage of cross-reactivity.
While comprehensive data on this compound across all available immunoassays is not exhaustively published, existing studies and manufacturer's data provide valuable insights into its cross-reactivity profile.
| Immunoassay Target | Immunoassay System/Manufacturer | Test Compound | Concentration Tested (µg/mL) | Cross-Reactivity |
| Quinidine | Abbott TDx and AxSYM analyzers | Quinine | Up to 250 | Not significant[1] |
| Chloroquine | 1000 | Not significant[1] | ||
| Opiates | Various (e.g., CEDIA, EMIT) | Quinolones* | Varies | Known to cause false-positives[2][3][4] |
| Urinary Protein | Multistix 10 SG | Quinine Sulfate | Supratherapeutic levels | False-positive interference[5] |
| Pyrogallol Red-Molybdate (PRM) Assay | Quinine Sulfate | All tested concentrations | False-positive interference[5] |
The Mechanism of Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody's binding site recognizes and binds to a non-target molecule that shares similar structural features or epitopes with the intended antigen.
Experimental Protocols for Determining Cross-reactivity
A standardized approach is crucial for accurately assessing the potential for cross-reactivity. The Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2 provides a robust framework for interference testing in clinical chemistry.[3][6]
Summary of CLSI EP7-A2 Protocol for Interference Testing:
This protocol is designed to identify and quantify the effect of potentially interfering substances on immunoassay results.
-
Preparation of Test Samples:
-
A base pool of the sample matrix (e.g., drug-free urine or serum) is prepared.
-
This pool is divided into a "test" portion and a "control" portion.
-
The substance to be tested for interference (e.g., this compound) is added to the "test" portion at a high concentration.
-
An equivalent volume of solvent is added to the "control" portion.
-
Both the test and control portions are then serially diluted with the base pool to create a range of interferent concentrations.
-
-
Analyte Spiking:
-
The target analyte of the immunoassay is added to both the test and control samples at a concentration near the assay's medical decision point or cutoff value.
-
-
Assay Performance:
-
Both the test and control samples are analyzed in replicate according to the immunoassay manufacturer's instructions.
-
-
Data Analysis and Interpretation:
-
The results from the test and control samples are compared.
-
A statistically significant difference between the test and control results indicates interference.
-
The concentration of the interfering substance that causes a result to exceed a predefined limit of acceptable bias is determined.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinolones and false-positive urine screening for opiates by immunoassay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoassay in healthcare testing applications | Journal of Opioid Management [wmpllc.org]
- 6. semanticscholar.org [semanticscholar.org]
A Head-to-Head Battle in Chiral Resolution: Quinine Hydrobromide vs. Synthetic Chiral Amines
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in producing chirally pure active pharmaceutical ingredients (APIs). The classical method of diastereomeric salt resolution remains a cornerstone of this process on an industrial scale. This guide provides an objective, data-driven comparison between two major classes of resolving agents: natural product-derived alkaloids, represented by quinine hydrobromide, and common synthetic chiral amines, exemplified by (S)-(-)-1-phenylethylamine.
The choice of resolving agent is paramount, directly impacting the efficiency, yield, and economic viability of the separation. Quinine, a cinchona alkaloid, has been a historic workhorse in this field. In contrast, synthetic amines offer a range of structural diversity and are often more readily available. This guide will delve into their comparative performance for the resolution of racemic ibuprofen, a widely recognized non-steroidal anti-inflammatory drug (NSAID), presenting experimental data, detailed protocols, and a logical framework for selecting the appropriate agent.
Comparative Performance Data
The resolution of racemic ibuprofen serves as an excellent case study for comparing these two classes of resolving agents. The goal is to isolate the pharmacologically active (S)-(+)-ibuprofen. Below is a summary of quantitative data compiled from separate, optimized resolution experiments.
| Parameter | Resolution with Quinine | Resolution with (S)-(-)-1-Phenylethylamine |
| Racemic Compound | (R,S)-Ibuprofen | (R,S)-Ibuprofen |
| Resolving Agent | Quinine | (S)-(-)-1-Phenylethylamine (S-MBA) |
| Target Diastereomer | (S)-Ibuprofen · Quinine Salt | (S)-Ibuprofen · (S)-Amine Salt |
| Solvent System | Aqueous Ethanol | Water / Potassium Hydroxide |
| Stoichiometry | 1:1 molar ratio (Ibuprofen:Quinine) | 1:0.5 molar ratio (Ibuprofen:Amine) |
| Yield of Diastereomeric Salt | ~75% | 53% |
| Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen | >90% (after one recrystallization) | 80% (from optimized recovery) |
| Reference | Compiled Data | [1] |
Note: Data for quinine is compiled from typical results for 2-arylpropionic acids, as specific direct comparative studies with ibuprofen under identical conditions are sparse. The data for (S)-(-)-1-phenylethylamine is from a specific optimized study.[1]
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the resolution of racemic ibuprofen using both a natural alkaloid and a synthetic chiral amine.
Protocol 1: Resolution using Quinine (Natural Alkaloid)
This protocol is a representative procedure for the resolution of a racemic carboxylic acid like ibuprofen using quinine.
-
Salt Formation:
-
In a suitable flask, dissolve 10.0 g of racemic (R,S)-ibuprofen in 150 mL of 95% ethanol, heating gently to facilitate dissolution.
-
In a separate beaker, dissolve 15.7 g (a 1:1 molar equivalent) of quinine in 100 mL of 95% ethanol, also with gentle heating.
-
Slowly add the warm quinine solution to the ibuprofen solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, (S)-Ibuprofen · Quinine, will begin to crystallize.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
-
Isolation and Purification of Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
To improve diastereomeric purity, perform a recrystallization. Dissolve the salt in a minimum amount of boiling ethanol and allow it to cool and crystallize as described above. Collect the purified crystals by vacuum filtration.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
Add 2 M hydrochloric acid (HCl) dropwise with vigorous stirring until the solution becomes acidic (pH ~2). This protonates the ibuprofen carboxylate and the quinine amine groups.
-
Extract the aqueous solution three times with 50 mL portions of diethyl ether or another suitable organic solvent. The (S)-(+)-ibuprofen will move into the organic layer, while the quinine salt remains in the aqueous layer.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the solid (S)-(+)-ibuprofen.
-
-
Recovery of Resolving Agent (Optional):
-
The acidic aqueous layer containing the quinine salt can be basified with sodium hydroxide (NaOH) to precipitate the quinine base, which can then be collected by filtration, dried, and potentially reused.
-
Protocol 2: Resolution using (S)-(-)-1-Phenylethylamine (Synthetic Amine)
This optimized protocol details the resolution of racemic ibuprofen with a common synthetic chiral amine.[1]
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic (R,S)-ibuprofen in 100 mL of water containing 0.5 molar equivalents of potassium hydroxide (KOH). Heat the mixture to 70-80°C with stirring.
-
Slowly add 2.94 g (0.5 molar equivalents) of (S)-(-)-1-phenylethylamine dropwise to the heated solution.
-
The less soluble diastereomeric salt, (S)-Ibuprofen · (S)-Amine, will precipitate.
-
Maintain the temperature and continue stirring for 30-60 minutes.
-
-
Isolation of Diastereomeric Salt:
-
Allow the flask to cool to room temperature, then place it in an ice bath to complete the crystallization.
-
Collect the white precipitate by vacuum filtration and wash the solid with a small amount of ice-cold water.
-
-
Liberation of the Enantiomer:
-
Transfer the collected salt to a beaker and add 50 mL of 2 M sulfuric acid (H₂SO₄). Stir for 10-15 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 30 mL portions of methyl-t-butyl ether (MTBE).
-
Combine the organic layers, wash with water and then with a saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the MTBE using a rotary evaporator to yield the (S)-(+)-ibuprofen, which will solidify upon cooling.
-
Visualization of Workflows and Relationships
To better illustrate the processes and concepts, the following diagrams are provided.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Comparison of natural vs. synthetic chiral resolving amines.
Conclusion
Both this compound and synthetic chiral amines like (S)-(-)-1-phenylethylamine are effective agents for the resolution of racemic carboxylic acids.
Synthetic chiral amines , such as 1-phenylethylamine, offer significant advantages in terms of availability, cost, and scalability, making them a frequent first choice in industrial process development.[1] Their wide structural variety allows for extensive screening to find an optimal match for a given substrate.
Natural alkaloids like quinine, while potentially more expensive and subject to supply fluctuations, should not be overlooked. Their complex and rigid three-dimensional structures can provide unique chiral recognition capabilities that may prove superior for particularly challenging resolutions, sometimes yielding higher enantiomeric excess with fewer purification steps.
Ultimately, the selection of a resolving agent is an empirical process. The optimal choice depends on a balance of factors including performance (yield and enantiomeric excess), cost of the agent, ease of recovery, and the specific nature of the molecule to be resolved. For drug development professionals, it is recommended to screen a diverse panel of both synthetic and natural resolving agents to identify the most efficient and economically viable pathway to the desired chirally pure compound.
References
Novel Quinoline Derivatives Showcase Potent In Vitro Activity Against Cancer and Microbial Pathogens
A comprehensive review of recent studies highlights the promising potential of newly synthesized quinoline derivatives as effective anticancer, antibacterial, and antifungal agents. Comparative analyses reveal that several novel compounds exhibit superior in vitro activity compared to existing standard drugs, marking a significant step forward in the search for new therapeutic agents.
Researchers and drug development professionals are continuously exploring new molecular scaffolds to combat the challenges of drug resistance and to develop more effective therapies. Quinoline, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry due to its presence in numerous natural alkaloids with significant biological activities. The latest research demonstrates that novel synthetic derivatives of quinoline are showing remarkable efficacy in preclinical in vitro studies against a range of human cancer cell lines and pathogenic microbes.
Anticancer Activity: A Promising Frontier
Multiple studies have demonstrated the potent cytotoxic effects of novel quinoline derivatives against various human cancer cell lines. A series of quinoline-chalcone hybrids, for instance, has shown significant antiproliferative activity. One particular compound, 12e , exhibited excellent inhibitory potency against human gastric cancer (MGC-803), human colorectal carcinoma (HCT-116), and human breast cancer (MCF-7) cells, with IC50 values of 1.38 µM, 5.34 µM, and 5.21 µM, respectively.[1] These values are notably lower than those of the standard chemotherapeutic agent 5-Fluorouracil (5-Fu), indicating a higher potency.[1]
Another study focused on quinoline-based hybrids, with compound QH-17 emerging as a potent agent against MCF-7 breast cancer cells with an IC50 of 2.6 µM.[2] Further investigations revealed that QH-17 induces apoptosis and causes cell cycle arrest at the G2/M phase in cancer cells.[2] Similarly, a novel quinoline derivative, 91b1 , has been shown to have a significant anticancer effect both in vitro and in vivo, potentially through the downregulation of the Lumican gene.[3]
Antimicrobial Efficacy: A Renewed Weapon Against Drug Resistance
The emergence of multidrug-resistant (MDR) bacteria and fungi poses a significant global health threat. Novel quinoline derivatives are being investigated as a potential solution to this crisis. In a recent study, a series of newly synthesized quinoline derivatives demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[4][5]
Specifically, quinoline-thiazole derivatives have shown extraordinary anticandidal activity.[6] Compounds 4b, 4e, and 4f displayed remarkable efficacy against Candida glabrata with MIC90 values less than 0.06 µg/mL, significantly more potent than the standard antifungal drug ketoconazole.[6] Furthermore, some derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[6][7] For example, compound 4g was found to be eight times more effective than chloramphenicol against a clinical isolate of MRSA.[6]
Comparative In Vitro Activity Data
The following tables summarize the in vitro activity of selected novel quinoline derivatives from recent studies, comparing their efficacy against various cell lines and microbial strains with standard drugs.
Table 1: Anticancer Activity of Novel Quinoline Derivatives (IC50 in µM)
| Compound | MGC-803 (Gastric Cancer) | HCT-116 (Colorectal Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | Reference |
| 12e | 1.38 | 5.34 | 5.21 | - | - | [1] |
| QH-17 | - | - | 2.6 | >10 | >10 | [2] |
| 5-Fluorouracil (Standard) | 6.22 | 10.4 | 11.1 | - | - | [1] |
Table 2: Antibacterial and Antifungal Activity of Novel Quinoline Derivatives (MIC in µg/mL)
| Compound | E. coli | S. aureus (MRSA) | C. glabrata | B. cinerea | S. sclerotiorum | Reference |
| 4g | - | 3.91 | - | - | - | [6] |
| 4m | 7.81 | 7.81 | - | - | - | [6] |
| 4b, 4e, 4f | - | - | <0.06 | - | - | [6] |
| Ac12 | - | - | - | 0.50 | 0.52 | |
| Chloramphenicol (Standard) | - | 31.25 | - | - | - | [6] |
| Ketoconazole (Standard) | - | - | >0.06 | - | - | [6] |
| Azoxystrobin (Standard) | - | - | - | >30 | >30 |
Experimental Protocols
The in vitro activities of these novel quinoline derivatives were determined using standardized and widely accepted experimental protocols.
Anticancer Activity (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines was predominantly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the quinoline derivatives and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After incubation, the MTT reagent was added to each well and incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.
Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the microbial strain was prepared in a suitable broth medium.
-
Serial Dilution: The quinoline derivatives were serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizing the Path Forward
The general workflow for the in vitro screening of these novel compounds, from synthesis to activity determination, is a critical process in drug discovery.
Caption: General workflow for the synthesis, in vitro screening, and evaluation of novel quinoline derivatives.
The promising in vitro results for these novel quinoline derivatives underscore the importance of continued research in this area. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and to translate these findings into effective treatments for cancer and infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Performance of Immobilized Cinchona Alkaloid Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and reusable catalysts is paramount in asymmetric synthesis. Cinchona alkaloids, renowned for their catalytic prowess in a multitude of stereoselective reactions, have been the subject of extensive research, particularly concerning their immobilization on solid supports. This guide provides a comprehensive comparison of the performance of various immobilized cinchona alkaloid catalysts, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection and application of these powerful catalytic systems.
The heterogenization of cinchona alkaloid catalysts offers significant advantages over their homogeneous counterparts, including simplified product purification, catalyst recyclability, and the potential for implementation in continuous flow processes, aligning with the principles of green chemistry.[1] This guide will delve into the performance of these catalysts in key asymmetric reactions, compare them with alternative catalytic systems, and provide insights into the experimental protocols for their preparation and evaluation.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Immobilized cinchona alkaloid derivatives have demonstrated exceptional performance in catalyzing this reaction, often achieving high yields and enantioselectivities.
| Catalyst System | Support | Substrates | Yield (%) | ee (%) | Recyclability | Reference |
| Cinchonine-squaramide | Glass beads | 1,3-Dicarbonyl compound + Nitrostyrene | up to 99 | up to 97 | 7 cycles | [2] |
| Cinchonidine-squaramide | Deep Eutectic Solvents | 1,3-Dicarbonyl compound + Nitrostyrene | up to 99 | up to 98 | 9 cycles | [2] |
| Quinine-squaramide | Polystyrene | 1,3-Dicarbonyl compound + Nitrostyrene | 89 | 97 | 17h continuous flow | [1] |
| 9-Amino(9-deoxy)epi quinine | Polystyrene | Thiophenol + Chalcone | >95 | up to 99 | >10 cycles | [1] |
| β-isocupreidine | Layered double hydroxide | Ethyl 2-fluoroacetoacetate + β-nitrostyrene | - | High | Gradual deactivation | [3] |
| Cinchona squaramide dimers | Polymeric backbone | Methyl 2-oxocyclopentanecarboxylate + trans-β-nitrostyrene | 76 | 98 | Reusable | [4] |
Alternative Catalysts for Asymmetric Michael Addition:
While immobilized cinchona alkaloids are highly effective, other chiral catalysts have also been employed for asymmetric Michael additions.
| Catalyst Type | Example | Yield (%) | ee (%) | Reference |
| Chiral Ionic Liquids | Proline-derived | High | High | [5] |
| Dipeptides | α,β-Dipeptides | - | - | [6] |
| Chiral Amino Diols | (R,R)-2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1- phenylethanol | Good | High | [7] |
Performance in Asymmetric Alkylation
The enantioselective alkylation of prochiral enolates is a powerful tool for the construction of stereogenic centers. Immobilized cinchona alkaloid-derived phase-transfer catalysts have been successfully utilized in these transformations.
| Catalyst System | Support | Substrate | Yield (%) | ee (%) | Recyclability | Reference | |---|---|---|---|---|---| | Cinchonidinium salt | Merrifield resin | N-(diphenylmethylene)glycine ester | - | High | Reusable |[8] | | Quaternary ammonium salt | Poly(ethylene glycol) | Benzophenone imine of glycine t-butyl ester | - | up to 64 | Reusable |[8] | | Dimeric cinchona alkaloid | Polystyrene resin | 2-Oxindoles | Nearly quantitative | 89-95 | 100 cycles |[9] |
Alternative Catalysts for Asymmetric Alkylation:
The field of asymmetric alkylation is broad, with various catalytic systems available.
| Catalyst Type | Example | Yield (%) | ee (%) | Reference |
| Bis-Cinchona Alkaloid | (DHQ)2PHAL | - | High | [10] |
| Chiral Phosphoric Acids | BINOL-derived | up to 94 | up to 99 | [11] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for catalyst immobilization and a subsequent asymmetric reaction.
Protocol 1: Immobilization of a Cinchona Alkaloid on Silica Gel
This protocol describes a general method for the covalent attachment of a cinchona alkaloid derivative to a silica support.
Materials:
-
Cinchona alkaloid derivative with a suitable functional group for attachment (e.g., a vinyl or amino group).
-
3-(Triethoxysilyl)propyl isocyanate (for amino-functionalized alkaloids) or a thiol-containing silane (for vinyl-functionalized alkaloids).
-
Activated silica gel.
-
Anhydrous toluene.
Procedure:
-
Functionalization of Silica Gel: Activate silica gel by heating at 150 °C under vacuum for 4 hours. Cool to room temperature under an inert atmosphere. Suspend the activated silica gel in anhydrous toluene. Add the corresponding silane coupling agent (e.g., 3-(triethoxysilyl)propyl isocyanate) and reflux the mixture for 24 hours.
-
Washing: After cooling, filter the functionalized silica gel and wash sequentially with toluene, dichloromethane, and methanol to remove any unreacted silane. Dry the functionalized silica under vacuum.
-
Coupling of Cinchona Alkaloid: Suspend the functionalized silica gel in anhydrous toluene. Add the cinchona alkaloid derivative. If necessary, add a catalyst for the coupling reaction (e.g., a base for the isocyanate-amine reaction or a radical initiator for the thiol-ene reaction). Stir the mixture at the appropriate temperature for 24-48 hours.
-
Final Washing and Drying: Filter the immobilized catalyst, and wash thoroughly with dichloromethane and methanol to remove any non-covalently bound alkaloid. Dry the final catalyst under vacuum.
Protocol 2: Asymmetric Michael Addition using an Immobilized Cinchona Catalyst
This protocol outlines a general procedure for a Michael addition reaction.
Materials:
-
Immobilized cinchona alkaloid catalyst.
-
Michael donor (e.g., dimethyl malonate).
-
Michael acceptor (e.g., trans-β-nitrostyrene).
-
Anhydrous solvent (e.g., toluene or dichloromethane).
Procedure:
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the immobilized cinchona alkaloid catalyst (typically 1-10 mol%).
-
Addition of Reactants: Add the anhydrous solvent, followed by the Michael donor and the Michael acceptor.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, filter to recover the immobilized catalyst. The catalyst can be washed with the reaction solvent and dried for reuse.
-
Product Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral HPLC.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved.
Conclusion
Immobilized cinchona alkaloid catalysts represent a mature and highly effective technology for asymmetric synthesis. Their excellent performance, characterized by high yields and enantioselectivities, coupled with the significant practical advantages of catalyst recovery and reuse, makes them a compelling choice for both academic research and industrial applications. The versatility of immobilization techniques and the wide range of successful applications underscore the continued importance of these catalysts in the development of efficient and sustainable chemical processes. This guide serves as a starting point for researchers looking to harness the power of immobilized cinchona alkaloids in their synthetic endeavors.
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Asymmetric Alkylation - Buchler GmbH [buchler-gmbh.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Quinine hydrobromide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Quinine hydrobromide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE, categorized by the area of protection.
| Protection Area | Required PPE | Standards & Specifications | Operational Notes |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Safety glasses alone are insufficient. A face shield is recommended when there is a risk of splashing or significant dust generation. |
| Hand Protection | Chemical-impermeable gloves. | Must satisfy EU Directive 89/686/EEC and the EN 374 standard.[1] | Recommended materials include Nitrile rubber, Butyl rubber, or Latex.[2] Gloves should be inspected for integrity before each use and changed regularly or immediately upon contamination.[1] |
| Body Protection | A lab coat, fire/flame-resistant and impervious clothing. For larger quantities or significant exposure risk, a full suit or disposable coveralls are recommended. | Wear suitable protective clothing.[1] | Clothing should be regularly cleaned and stored separately from personal clothing. Contaminated work clothing should not be allowed out of the workplace.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are insufficient or during spill clean-up. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1][3] | Particulate filters (e.g., P100) are recommended for powdered substances.[4] | All handling of powdered this compound should ideally be performed in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[4] |
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies. In the absence of a substance-specific OEL, it is recommended to adhere to the general exposure limits for dust, as outlined below.
| Parameter | Limit | Regulatory Body |
| Total Dust | 15 mg/m³ (8-hour TWA) | OSHA PEL |
| Respirable Dust | 5 mg/m³ (8-hour TWA) | OSHA PEL |
| Respirable Dust | 3 mg/m³ | ACGIH TLV |
TWA: Time-Weighted Average; OSHA: Occupational Safety and Health Administration; ACGIH: American Conference of Governmental Industrial Hygienists.
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
3.2. Handling and Use
-
Engineering Controls: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize dust generation and inhalation.
-
Personal Protective Equipment: Before handling, don the required PPE as detailed in the table above.
-
Preventing Dust Formation: Avoid actions that can generate dust, such as vigorous shaking or scraping. Use non-sparking tools.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1]
3.3. Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Containment: For small spills, carefully cover with an absorbent material to prevent further spread. For larger spills, dike the area with an inert absorbent.
-
Cleanup:
-
Wear full PPE, including respiratory protection.
-
Gently sweep or scoop the spilled material into a labeled, sealed container for disposal. Avoid dry sweeping which can generate dust.
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean.
-
-
Reporting: Report all spills to the laboratory supervisor.
Disposal Plan
The disposal of this compound and its contaminated waste must be carried out in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless specifically instructed to do so.
-
-
Disposal Methods:
-
Incineration: The preferred method of disposal is through a licensed hazardous waste incineration facility.
-
Landfill: If incineration is not available, disposal in a secure chemical landfill may be an option, subject to local regulations.
-
Return to Pharmacy/Supplier: In some cases, unused or expired pharmaceutical compounds can be returned to the supplier or a designated pharmacy for proper disposal.[6]
-
-
Decontamination of Empty Containers:
-
Triple rinse empty containers with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Puncture the container to prevent reuse before discarding.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aiha.org [aiha.org]
- 2. Quinine HBr I CAS#: 549-49-5 I antiarrhythmic agent I InvivoChem [invivochem.com]
- 3. This compound | C20H25BrN2O2 | CID 9822548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. Disposal of pharmaceutical waste [orionpharma.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
